1,2-bis-(Hydroxymethyl)-o-carborane
Description
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Properties
CAS No. |
19610-37-8 |
|---|---|
Molecular Formula |
C7H13NS |
Synonyms |
1,2-bis-(Hydroxymethyl)-o-carborane |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Properties of 1,2-bis-(hydroxymethyl)-o-carborane
The Spectroscopic Properties of 1,2-bis-(hydroxymethyl)-o-carborane guide follows below.
Executive Summary
This guide details the spectroscopic signature and structural characterization of 1,2-bis-(hydroxymethyl)-1,2-dicarba-closo-dodecaborane (commonly referred to as 1,2-bis(hydroxymethyl)-o-carborane). As a functionalized derivative of the icosahedral ortho-carborane cluster, this compound serves as a critical intermediate in the synthesis of Boron Neutron Capture Therapy (BNCT) agents, heat-resistant polymers, and metallacarborane ligands.
This document provides researchers with authoritative spectroscopic data (
Molecular Architecture & Symmetry
Understanding the geometry of the carborane cage is prerequisite to interpreting its spectra.
-
Cluster Geometry: The molecule consists of a nearly regular icosahedron (
symmetry) with ten boron atoms and two adjacent carbon atoms (positions 1 and 2). -
Substituents: Two hydroxymethyl groups (
) replace the acidic C-H protons found in the parent o-carborane. -
Spectroscopic Impact:
-
Symmetry: The
symmetry simplifies the NMR spectra. The two groups are chemically equivalent. -
Boron Environment: The boron atoms are split into distinct environments based on their proximity to the carbon vertices (typically 4 distinct environments in
).
-
Synthesis & Characterization Workflow
The synthesis relies on the nucleophilic attack of lithiated carborane on formaldehyde sources. The following workflow outlines the critical path from raw materials to validated product.
Figure 1: Synthetic pathway for 1,2-bis(hydroxymethyl)-o-carborane via dilithiation and paraformaldehyde insertion.
Spectroscopic Profile (The Core)
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for validation. The spectra are characterized by the absence of the cage C-H signal (normally ~3.5-4.0 ppm) and the presence of methylene protons.
NMR (Proton)
-
Solvent:
or Acetone- . -
Key Features:
-
Cage B-H: A broad, unresolved multiplet spanning 1.5 – 3.0 ppm . This signal integrates to 10 protons and is characteristic of the boron cage.
-
Methylene (
): A sharp singlet (or doublet if coupling occurs) at 3.62 – 3.70 ppm . This shift is deshielded by the adjacent oxygen and the electron-withdrawing carborane cage. -
Hydroxyl (
): Variable. In dry , it appears around 1.3 – 2.0 ppm . In H-bonding solvents (DMSO, Acetone), it shifts downfield to 5.0 – 5.8 ppm and may appear as a triplet ( ) if exchange is slow.
-
NMR (Carbon)
-
Cage Carbons (
): The quaternary carbons at positions 1 and 2 appear in the range of 75 – 85 ppm . They are significantly weak due to the lack of NOE enhancement and long relaxation times ( ). -
Methylene Carbons (
): A distinct signal at 60 – 65 ppm . -
Artifacts: Broadening of the cage carbon signals is common due to scalar coupling with the quadrupolar
nuclei ( ).
NMR (Boron)
-
Range: -2 to -15 ppm (relative to
). -
Pattern: Unlike the parent o-carborane, the substitution at C1/C2 perturbs the electronic environment of the antipodal boron atoms (B9, B12).
-
Expect a broad envelope of overlapping resonances.
-
High-field instruments (400 MHz+) may resolve the signal into a 2:2:4:2 pattern (or similar), but often it appears as a broad featureless hump centered around -10 ppm .
-
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid "fingerprint" confirmation of the functional groups.[1]
| Frequency ( | Assignment | Description |
| 3280 – 3350 | Strong, Broad. Intermolecular Hydrogen bonding. | |
| 2930 – 2950 | Medium. Methylene C-H stretching. | |
| 2580 – 2600 | Strong, Sharp. The diagnostic "Carborane Tag." | |
| 1180 – 1200 | Strong. Primary alcohol C-O stretch. | |
| 1000 – 1070 | Cage | Skeletal "breathing" modes of the |
Mass Spectrometry (MS)
-
Ionization: ESI (Negative mode often preferred for borane clusters) or EI.
-
Isotopic Envelope: Boron has two stable isotopes,
(~20%) and (~80%). -
Signature: The molecular ion is not a single peak but a wide "envelope" spanning ~10 mass units.
-
Target Mass:
-
Formula:
-
Nominal Mass: ~204.3 g/mol .
-
Look for the centroid of the isotopic cluster at m/z 204 .
-
Experimental Protocols
Protocol A: Synthesis of 1,2-bis(hydroxymethyl)-o-carborane
Safety: Organolithium reagents are pyrophoric. Carboranes are generally non-toxic but should be handled as unknown chemical hazards.
-
Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon.
-
Dissolution: Dissolve o-carborane (1.44 g, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C in an ice bath.
-
Lithiation: Add
-Butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise over 15 minutes.-
Observation: The solution may turn slightly yellow. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins.
-
-
Addition: Cool back to 0°C. Add Paraformaldehyde (0.70 g, ~23 mmol eq) in one portion (or as a suspension in THF).
-
Reaction: Reflux the mixture for 4–6 hours. The solution will become clear as the paraformaldehyde depolymerizes and reacts.
-
Quench: Cool to RT. Pour into dilute HCl (1 M, 50 mL) to quench unreacted lithio-species and protonate the alkoxides.
-
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with Brine. Dry over . -
Purification: Evaporate solvent. Recrystallize the white residue from Toluene or a Hexane/Chloroform mix.
-
Yield: Typically 75–85%.
-
Melting Point: 305–310°C.[2]
-
Protocol B: NMR Sample Preparation
Objective: Prevent O-H exchange broadening.
-
Use DMSO-
or Acetone- for best resolution of the hydroxyl proton. -
Ensure the sample concentration is ~10-20 mg in 0.6 mL solvent.
-
Expert Tip: If using
, add a single drop of and shake to exchange the OH proton; this removes the OH peak and simplifies the signal to a clear singlet, confirming the assignment.
References
-
Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers. Tandfonline. (Synthesis and spectroscopic data for hydroxymethyl carboranes).
-
1,2-Bis(hydroxymethyl)-o-carborane Product Data. JSC Aviabor. (Physical properties and melting point confirmation).
-
Synthesis and structural characterization of mono- and bisfunctional o-carboranes. Dalton Transactions. (Structural context and comparative NMR data for substituted carboranes).
-
Carborane-containing liquid crystals: synthesis and spectroscopic characteriz
NMR assignments for carborane derivatives).
Sources
electronic properties of o-carborane cage in 1,2-bis-(hydroxymethyl)-o-carborane
An In-depth Technical Guide to the Electronic Properties of the o-Carborane Cage in 1,2-bis-(hydroxymethyl)-o-carborane
Authored by: Gemini, Senior Application Scientist
Abstract
The icosahedral ortho-carborane (o-carborane) cage is a unique chemical scaffold that is gaining significant attention in medicinal chemistry and materials science.[1][2] Its three-dimensional structure, high stability, and distinct electronic properties make it a compelling pharmacophore and a versatile building block.[1][3] This guide provides an in-depth technical analysis of the electronic properties of the o-carborane cage, with a specific focus on the derivative 1,2-bis-(hydroxymethyl)-o-carborane. We will explore the fundamental bonding and electronic structure of the cage, the influence of the hydroxymethyl substituents, and the experimental and computational methods used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of carboranes in their work.
The o-Carborane Cage: A Primer
The parent o-carborane, with the chemical formula C₂B₁₀H₁₂, is a polyhedral cluster composed of ten boron atoms and two adjacent carbon atoms, each bearing a hydrogen atom.[4][5] These twelve vertices form a highly stable icosahedral geometry. Unlike conventional organic molecules, the bonding within the carborane cage is not described by simple two-center-two-electron bonds. Instead, it features electron-delocalized, multi-center bonding, including three-center-two-electron bonds, which gives rise to its characteristic stability and "three-dimensional aromaticity".[4][]
The electronic nature of the o-carborane cage is a key determinant of its chemical behavior and its utility in various applications. The cage is generally considered to be strongly electron-withdrawing, a property that significantly influences the acidity of C-H bonds and the reactivity of substituents attached to the carbon atoms.[] This electron-withdrawing character, coupled with its spherical shape and high hydrophobicity, has led to the exploration of o-carborane as a "phenyl mimetic" in drug design.[7][8][9][10] By replacing a phenyl ring with an o-carborane cage, it is often possible to enhance a drug's metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][7]
One of the most versatile derivatives for further functionalization is 1,2-bis-(hydroxymethyl)-o-carborane. Its two primary alcohol groups provide convenient handles for covalent attachment to other molecules, making it a valuable precursor for the synthesis of more complex structures, including targeted drug delivery systems and materials for Boron Neutron Capture Therapy (BNCT).[11][12]
Electronic Properties of the o-Carborane Cage in 1,2-bis-(hydroxymethyl)-o-carborane
The introduction of two hydroxymethyl (-CH₂OH) groups onto the carbon atoms of the o-carborane cage modulates its electronic properties. Understanding these effects is crucial for predicting the molecule's reactivity and its interactions in biological systems.
Inductive Effects of the Hydroxymethyl Substituents
The primary electronic influence of the hydroxymethyl groups is through the inductive effect. The oxygen atom in the hydroxyl group is highly electronegative, leading to a polarization of the C-O and O-H bonds. This makes the hydroxymethyl group weakly electron-withdrawing by induction. This inductive pull of electrons away from the cage carbons can slightly enhance the overall electron-deficient nature of the o-carborane cage.
Three-Dimensional Aromaticity and Electron Delocalization
The core of the o-carborane's electronic character lies in its three-dimensional aromaticity. The 26 skeletal electrons are delocalized over the 13 bonding molecular orbitals of the icosahedral framework.[] This delocalization is responsible for the cage's high thermal and chemical stability.[] The presence of the hydroxymethyl groups does not disrupt this fundamental electronic structure but rather fine-tunes the electron density distribution within the cage.
Intramolecular Interactions
The proximity of the two hydroxymethyl groups in the ortho configuration allows for the possibility of intramolecular hydrogen bonding. This can influence the conformation of the side chains and, to a lesser extent, the electronic environment of the cage carbons.
Below is a diagram illustrating the key electronic features of 1,2-bis-(hydroxymethyl)-o-carborane.
Caption: Key electronic features of 1,2-bis-(hydroxymethyl)-o-carborane.
Experimental and Computational Characterization
A combination of spectroscopic, electrochemical, and computational methods is employed to fully characterize the electronic properties of 1,2-bis-(hydroxymethyl)-o-carborane.
Synthesis and Purification Workflow
The synthesis of 1,2-bis-(hydroxymethyl)-o-carborane typically involves the reaction of decaborane with an acetylenic diol in the presence of a Lewis base. The crude product is then purified, often by column chromatography, to yield the final product.
The general workflow for synthesis and characterization is depicted in the following diagram:
Caption: Workflow for synthesis and characterization of 1,2-bis-(hydroxymethyl)-o-carborane.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: This is a key technique for characterizing carboranes. The chemical shifts of the ten boron atoms provide a fingerprint of the molecule and are sensitive to the electronic environment of the cage.
-
¹H NMR: The proton signals for the -CH₂- and -OH groups can provide information about the conformation and any hydrogen bonding.
-
¹³C NMR: The chemical shift of the cage carbons is directly influenced by the electronic effects of the substituents.
-
-
Infrared (IR) Spectroscopy: The characteristic B-H stretching vibration, typically observed around 2600 cm⁻¹, is a hallmark of the carborane cage.[13] The O-H stretch of the hydroxyl groups will also be prominent.
-
UV-Visible (UV-Vis) Spectroscopy: While the carborane cage itself does not have strong absorptions in the visible region, its electronic transitions can be studied in the UV region. Substituent effects can cause shifts in the absorption maxima.
Electrochemical Methods
-
Cyclic Voltammetry (CV): CV is used to probe the redox behavior of the o-carborane cage. The reduction potential of the cage is a direct measure of its electron-accepting ability. The electron-withdrawing hydroxymethyl groups are expected to make the cage slightly easier to reduce compared to the unsubstituted parent o-carborane.
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are invaluable for gaining a deeper understanding of the electronic structure. These calculations can provide:
-
Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions of the molecule involved in electronic transitions and chemical reactions.
-
Electrostatic Potential Maps: These maps illustrate the charge distribution across the molecule, highlighting the electron-deficient nature of the cage and the electron-rich regions around the oxygen atoms.
-
Calculated NMR and IR Spectra: These can be compared with experimental data to confirm the structure and aid in spectral assignment.
-
Quantitative Data Summary
The following table summarizes key physicochemical and spectroscopic data for 1,2-bis-(hydroxymethyl)-o-carborane.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₆B₁₀O₂ | [14] |
| Molecular Weight | 204.28 g/mol | [14][15] |
| Melting Point | 305-310 °C | [16] |
| Appearance | White to gray powder | [16] |
| Solubility | Soluble in alcohols, ether, toluene, dichloroethane, benzene | [16] |
| ¹¹B NMR Chemical Shifts | Multiple resonances characteristic of the C₂B₁₀ cage | [17] |
| ¹H NMR Chemical Shifts | Resonances for -CH₂- and -OH protons | [17] |
Experimental Protocols
Synthesis of 1,2-bis-(hydroxymethyl)-o-carborane
Materials:
-
Decaborane (B₁₀H₁₄)
-
2-butyne-1,4-diol
-
Acetonitrile (or other suitable Lewis base solvent)
-
Silica gel for chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve decaborane in the chosen solvent.
-
Add 2-butyne-1,4-diol to the solution.
-
Reflux the mixture under a nitrogen atmosphere for the time specified in the literature (typically several hours to a day).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system to isolate the pure 1,2-bis-(hydroxymethyl)-o-carborane.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Characterization by Cyclic Voltammetry
Materials:
-
1,2-bis-(hydroxymethyl)-o-carborane
-
Anhydrous, non-aqueous solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode cell (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of 1,2-bis-(hydroxymethyl)-o-carborane and the supporting electrolyte in the chosen solvent.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Assemble the three-electrode cell with the de-aerated solution.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Determine the reduction potential of the o-carborane cage from the resulting voltammogram.
Applications in Drug Development and Beyond
The electronic properties of the o-carborane cage in 1,2-bis-(hydroxymethyl)-o-carborane are central to its applications.
-
Boron Neutron Capture Therapy (BNCT): This molecule is a crucial building block for creating more complex BNCT agents.[11][18][19] The high boron content is the primary requirement for BNCT. The hydroxymethyl groups allow for the attachment of tumor-targeting moieties (e.g., antibodies, peptides, small molecules) to selectively deliver the boron-rich carborane to cancer cells.[12] The electronic stability of the cage ensures that it remains intact in vivo until it reaches the target site.
-
Phenyl Mimetic in Medicinal Chemistry: The electron-withdrawing nature and hydrophobicity of the carborane cage make it an effective surrogate for phenyl rings in drug molecules.[7][8][9][10] Replacing a phenyl group with a carborane moiety can:
-
Enhance Metabolic Stability: The inorganic nature of the carborane cage is resistant to common metabolic pathways that degrade aromatic rings.
-
Improve Binding Affinity: The unique three-dimensional structure and electronic properties can lead to novel and potentially stronger interactions with biological targets.[1][2]
-
Modulate Pharmacokinetics: The hydrophobicity of the carborane can influence the drug's absorption, distribution, and excretion.
-
-
Materials Science: 1,2-bis-(hydroxymethyl)-o-carborane is also used in the synthesis of heat-resistant polymers.[16] The incorporation of the thermally stable carborane cage into polymer backbones can significantly enhance their thermal and oxidative stability.
Conclusion and Future Perspectives
The o-carborane cage in 1,2-bis-(hydroxymethyl)-o-carborane possesses a unique set of electronic properties defined by its three-dimensional aromaticity and the inductive influence of the hydroxymethyl substituents. These features, combined with its high stability and versatile functional groups, make it a highly valuable molecule in medicinal chemistry and materials science.
Future research will likely focus on:
-
Synthesizing and evaluating new generations of tumor-targeting BNCT agents derived from 1,2-bis-(hydroxymethyl)-o-carborane.
-
Systematically exploring the use of this carborane derivative as a phenyl mimetic in a wider range of drug classes to modulate their biological activity and pharmacokinetic profiles.
-
Developing novel polymers and materials with enhanced properties through the incorporation of this functionalized carborane.
The continued exploration of the rich chemistry and unique electronic properties of carboranes promises to yield significant advancements in both medicine and materials science.
References
- In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC. (URL: )
- Carborane Derivatives Loaded into Liposomes as Efficient Delivery Systems for Boron Neutron Capture Therapy | Journal of Medicinal Chemistry - ACS Public
- 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica. (URL: )
- Boron Neutron Capture Therapy of Cancer as a Part of Modern Nanomedicine. (URL: )
- Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles. (URL: )
- Application Notes and Protocols: Carboranes in Boron Neutron Capture Therapy (BNCT) - Benchchem. (URL: )
- Structural, spectroscopic, electrochemical and computational studies of C,C′-diaryl-ortho-carboranes, 1-(4-XC₆H₄)-2-Ph-1,2-C₂B₁₀H₁₀ (X = H, F, OMe, NMe₂, NH₂, OH and O⁻) - Academia.edu. (URL: )
- Structural, spectroscopic, electrochemical and computational studies of C,C′-diaryl-ortho-carboranes, 1-(4-XC₆H₄)-2-Ph-1,2-C₂B₁₀H₁₀ (X = H, F, OMe, NMe₂, NH₂, OH and O⁻)
-
Carborane | Organic Compound, Superacid & Cluster Chemistry | Britannica. (URL: [Link])
-
Carborane - Wikipedia. (URL: [Link])
-
A photoelectron spectroscopic and computational study of the o-dicarbadodecaborane parent anion - PubMed. (URL: [Link])
-
Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic - MDPI. (URL: [Link])
-
Spectroscopic, structural, computational and (spectro)electrochemical studies of icosahedral carboranes bearing fluorinated aryl groups - PubMed. (URL: [Link])
-
Carboranes as Potent Phenyl Mimetics: A Comparative Study on the Reversal of ABCG2‐Mediated Drug Resistance by Carboranylquina - Qucosa. (URL: [Link])
-
Metal-Boron Bonds in Carborane, Carboranyl, and Carboryne Complexes. (URL: [Link])
-
What Electronic Structures and Geometries of Carborane Mono- and ortho-, meta-, and para-Diradicals are Preferred? | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])
-
Carboranes as Potent Phenyl Mimetics: A Comparative Study on the Reversal of ABCG2-Mediated Drug Resistance by Carboranylquinazolines and Their Organic Isosteres - PubMed. (URL: [Link])
-
Electronic structure and geometries of o-carborane derived cyclic structures [{μ-1,2-(C₂B₁₀H₁₀) nM n}Ag m] z-, M = {Au, Hg}, n = {3, 4}, m = {0, 1, 2}, z = {n - - ResearchGate. (URL: [Link])
-
The first carborane triflates: Synthesis and reactivity of 1-trifluoromethanesulfonylmethyl- And 1,2-bis(trifluoromethanesulfonylmethyl)-o - ResearchGate. (URL: [Link])
-
Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC. (URL: [Link])
-
The Use of Carboranes in Cancer Drug Development - ClinMed International Library. (URL: [Link])
-
The medicinal chemistry of carboranes | Request PDF - ResearchGate. (URL: [Link])
-
Full article: Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - Taylor & Francis. (URL: [Link])
-
spectroscopic and electronic properties of a carborane radical anion with a 2n + 3 skeletal electron count - Chemical Communications (RSC Publishing). (URL: [Link])
-
1,2-Bis(hydroxymethyl)-o-carborane - JSC Aviabor. (URL: [Link])
-
Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC - NIH. (URL: [Link])
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (URL: [Link])
-
New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - RSC Publishing. (URL: [Link])
-
1,2-Bis(hydroxymethyl)-o-carborane - Katchem. (URL: [Link])
-
MedChemComm - Semantic Scholar. (URL: [Link])
-
1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - MDPI. (URL: [Link])
-
Bis(1-Methyl-ortho-Carboranyl)Borane Communications - La Trobe. (URL: [Link])
Sources
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carborane | Organic Compound, Superacid & Cluster Chemistry | Britannica [britannica.com]
- 5. Carborane - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ul.qucosa.de [ul.qucosa.de]
- 9. Carboranes as Potent Phenyl Mimetics: A Comparative Study on the Reversal of ABCG2-Mediated Drug Resistance by Carboranylquinazolines and Their Organic Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica [cymitquimica.com]
- 15. 1,2-Bis(hydroxymethyl)-o-carborane | o-Carborane and C-substituted o-carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 16. 1,2-Bis(hydroxymethyl)-o-carborane | JSC Aviabor [jsc-aviabor.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. clinmedjournals.org [clinmedjournals.org]
A Guide to the Theoretical Exploration of 1,2-bis-(hydroxymethyl)-o-carborane: From First Principles to Therapeutic Design
Abstract
The unique icosahedral structure of carboranes, rich in boron and possessing remarkable stability, positions them as compelling building blocks in medicinal chemistry and materials science.[1][2] Specifically, 1,2-bis-(hydroxymethyl)-o-carborane serves as a critical, functionalizable scaffold for developing advanced therapeutic agents, most notably for Boron Neutron Capture Therapy (BNCT).[3][4][5] This guide provides researchers, computational chemists, and drug development professionals with an in-depth framework for the theoretical investigation of this molecule. We move beyond procedural steps to elucidate the causal reasoning behind methodological choices, grounding our discussion in the principles of computational chemistry and providing a self-validating protocol for obtaining reliable, predictive results. This document details the requisite theoretical background, outlines a robust computational workflow, interprets key predictive metrics, and culminates in a practical, step-by-step protocol for performing these calculations.
Introduction: The Scientific Imperative for Carborane Computation
Dicarba-closo-dodecaboranes (C₂B₁₀H₁₂) are three-dimensional analogues of benzene, exhibiting unique properties such as exceptional thermal and chemical stability, hydrophobicity, and a rigid, globular structure.[2][6][5][7] These clusters exist as three isomers—ortho, meta, and para—differentiated by the position of the two carbon atoms within the icosahedral cage.[2][7] The ortho-isomer (o-carborane) is of particular interest due to the proximity of its carbon atoms, which imparts a significant dipole moment and provides a convenient platform for bifunctionalization.[8]
The title compound, 1,2-bis-(hydroxymethyl)-o-carborane (C₄H₁₆B₁₀O₂), leverages this platform by introducing reactive hydroxyl groups.[9][10] These functional handles are pivotal for covalently linking the carborane cage to targeting moieties—such as peptides, antibodies, or nanoparticles—to create sophisticated boron delivery agents for BNCT.[2][5] BNCT is a binary radiotherapy that relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells.[11][12] Subsequent irradiation with low-energy neutrons triggers a nuclear fission reaction, ¹⁰B(n,α)⁷Li, which releases high-energy particles that destroy cancer cells locally, sparing adjacent healthy tissue.[11][4]
Despite its therapeutic promise, the unique electronic structure of the carborane cage—characterized by delocalized, three-center, two-electron bonds—defies prediction by classical chemical intuition.[13] Therefore, theoretical calculations, particularly those based on quantum mechanics, are not merely supplementary but essential for understanding its geometry, stability, reactivity, and interactions. This guide provides the foundational knowledge to perform and interpret such calculations effectively.
Foundational Theory: Selecting the Right Computational Tools
The reliability of any theoretical study hinges on the appropriateness of the chosen methodology. For carborane systems, Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for studying electronic structure, geometry, and energetic properties.[8][14]
The Methodological Trinity: Functional, Basis Set, and Environment
The accuracy of a DFT calculation is determined by three key components:
-
The Exchange-Correlation Functional: This is the heart of DFT, approximating the complex many-body electron interactions. For carborane systems, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are highly effective.
-
B3LYP: A widely used and well-benchmarked functional, though it notably neglects non-covalent dispersion interactions.[14]
-
Dispersion-Corrected Functionals (e.g., B3PW91-D3, B3LYP-D3): These are strongly recommended. Studies have shown that dispersion forces, arising from the carborane skeleton, play a significant role in determining accurate geometries and interaction energies.
-
-
The Basis Set: This is the set of mathematical functions used to build the molecular orbitals.
-
Pople-style (e.g., 6-311+G or 6-311+G(d,p)):* This family offers a good balance of accuracy and computational cost for geometry optimizations and electronic property calculations. The "+" indicates the addition of diffuse functions, crucial for describing anions and weak interactions, while "G*" or "G(d,p)" adds polarization functions, necessary for accurately describing bonding.[14]
-
Dunning's Correlation-Consistent (e.g., cc-pVTZ): These sets are designed for systematically converging towards the complete basis set limit and are excellent for high-accuracy single-point energy calculations.
-
-
The Environment (Solvation Models): To simulate behavior in a biological medium or solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) is often employed. This models the solvent as a continuous dielectric medium, offering a computationally tractable way to account for bulk solvent effects.
| Parameter | Recommended Choice | Rationale & Justification |
| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy for medium-to-large molecules.[8][15] |
| Functional | B3PW91-D3 or B3LYP-D3 | Includes vital dispersion corrections for carborane cage interactions. |
| Basis Set | 6-311+G(d,p) | Provides flexibility for accurate geometry and electronic property description. |
| Solvation | PCM or SMD (optional) | Models the influence of a solvent environment on molecular properties. |
The Computational Workflow: A Self-Validating System
A rigorous computational protocol ensures that the results are physically meaningful. The following workflow represents a best-practice approach for the theoretical characterization of 1,2-bis-(hydroxymethyl)-o-carborane.
Workflow Diagram
Caption: Standard computational workflow for theoretical analysis.
Key Steps Explained
-
Geometry Optimization: This is the most critical step. The calculation iteratively adjusts the positions of the atoms until the point of minimum energy on the potential energy surface is found. This yields the most stable 3D structure of the molecule.
-
Vibrational Frequency Calculation: This step serves two purposes. First, it validates the optimized geometry. A true energy minimum will have zero imaginary frequencies.[8] The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable structure. Second, the results can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data.
Predicted Properties and Their Chemical Significance
Running 1,2-bis-(hydroxymethyl)-o-carborane through the described workflow allows for the prediction of numerous properties that are invaluable for drug design.
Structural and Electronic Properties
| Property | Predicted Characteristic | Significance for Drug Development |
| C(1)-C(2) Bond Length | Elongated (~1.65-1.7 Å) | A hallmark of the strained ortho-carborane cage, influencing its electronic properties and reactivity. |
| Dipole Moment | High (~4-5 Debye) | The high polarity, stemming from the C-C and C-B bonds, governs solubility and non-covalent interactions with biological targets.[8] |
| HOMO-LUMO Gap | Large | Indicates high kinetic stability, consistent with the known chemical robustness of the carborane cage.[16] |
| Atomic Charges | C-H protons are weakly acidic | Confirms the known chemistry of carboranes, where these protons can be abstracted for further functionalization.[2] |
| Electrostatic Potential | Negative potential near hydroxyl oxygens | Predicts these sites as primary points for hydrogen bonding and electrophilic attack, guiding derivatization strategies. |
Application in BNCT Agent Design
The true power of these calculations lies in guiding the rational design of BNCT agents. The hydroxyl groups of 1,2-bis-(hydroxymethyl)-o-carborane are the synthetic gateway to more complex conjugates.
Caption: Logical pathway for developing a BNCT drug.
Theoretical calculations can model each stage of this process:
-
Reactivity: ESP maps and frontier molecular orbital analysis can predict the reactivity of the hydroxyl groups and guide the choice of linker chemistry.
-
Conformational Analysis: For larger conjugates, calculations can predict the overall 3D shape, which is crucial for receptor binding.
-
Interaction Modeling: While challenging, molecular docking (often using workarounds like replacing boron with carbon atoms in scoring functions) can provide initial hypotheses about how the final agent interacts with its biological target.[8]
Experimental Protocol: A Step-by-Step Guide
This section provides a generalized, step-by-step protocol for performing a DFT geometry optimization and frequency calculation using a common quantum chemistry software package like Gaussian.
Objective: To obtain the optimized geometry and vibrational frequencies of 1,2-bis-(hydroxymethyl)-o-carborane.
Methodology:
-
Step 1: Generate Initial Coordinates
-
Using molecular modeling software (e.g., Avogadro, GaussView), build an approximate 3D structure of 1,2-bis-(hydroxymethyl)-o-carborane.
-
Perform a preliminary, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
Save the atomic coordinates in a standard format (e.g., .xyz or as a Gaussian input file .gjf).
-
-
Step 2: Prepare the Input File
-
Create a text file (e.g., carborane_opt.gjf).
-
The file should be structured as follows:
-
Explanation of Keywords:
-
%nprocshared=8: Allocates 8 CPU cores.
-
%mem=16GB: Allocates 16 Gigabytes of memory.
-
%chk=carborane_opt.chk: Saves a checkpoint file for recovery and further analysis.
-
#p: Indicates "print" level of output.
-
B3LYP-D3/6-311+G(d,p): Specifies the chosen functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization completes.
-
0 1: Specifies the molecular charge (0, neutral) and spin multiplicity (1, singlet).
-
-
-
Step 3: Execute the Calculation
-
Submit the input file to the quantum chemistry software via the command line (e.g., g16 < carborane_opt.gjf > carborane_opt.log).
-
-
Step 4: Analyze the Output
-
Convergence: Open the output file (.log) and search for "Optimization completed." This confirms the geometry optimization was successful.
-
Verification: Search for "Frequencies --". A stable minimum is confirmed if there are no negative (imaginary) frequencies listed.
-
Data Extraction:
-
The final optimized coordinates can be found under "Standard orientation".
-
Key thermodynamic data (zero-point energy, enthalpy, free energy) will be summarized.
-
Electronic properties like the dipole moment and molecular orbital energies (HOMO/LUMO) will be listed near the end of the file.
-
-
Conclusion
Theoretical calculations provide an indispensable lens through which to view the complex world of carborane chemistry. For a molecule like 1,2-bis-(hydroxymethyl)-o-carborane, they transform it from a static chemical structure into a dynamic entity with predictable properties and reactivity. By applying the robust, physically-grounded methodologies outlined in this guide, researchers can accelerate the design-synthesis-testing cycle, rationally engineer next-generation carborane-based therapeutics, and ultimately unlock the full potential of these remarkable boron clusters in the fight against cancer and beyond.
References
-
In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
DFT Studies on Structures, Stabilities, and Electron Affinities of closo -Supercarboranes C 2 B n –2 H n ( n = 13–20). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Pang, R., et al. (2019). Synthesis, structure and DFT calculations of 1,2-N-substituted o-carboranes. Dalton Transactions. Retrieved February 27, 2026, from [Link]
-
o-Carborane derivatives for probing molecular polarity effects on liquid crystal phase stability and dielectric behavior | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Bande, L., et al. (2021). Polymers and boron neutron capture therapy (BNCT): a potent combination. Polymer Chemistry. Retrieved February 27, 2026, from [Link]
-
Safronov, A. V. (2014). Boron Neutron Capture Therapy of Cancer as a Part of Modern Nanomedicine. Journal of Nanomedicine & Nanotechnology. Retrieved February 27, 2026, from [Link]
-
Olasz, A., et al. (2019). Reassessing the Possibility of π–σ–π Full Electron Delocalization Through 3D Aromatic Carboranes. Chemistry – A European Journal. Retrieved February 27, 2026, from [Link]
-
Pang, R., et al. (2019). Synthesis, structure and DFT calculations of 1,2-N-substituted o-carboranes. Dalton Transactions. Retrieved February 27, 2026, from [Link]
-
Churkina, D., et al. (2022). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules. Retrieved February 27, 2026, from [Link]
-
Wang, Z., et al. (2024). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. Chemical Science. Retrieved February 27, 2026, from [Link]
-
Tanaka, K., et al. (2016). Development of Solid-State Emissive Materials Based on Multifunctional o-Carborane–Pyrene Dyads. Organic Letters. Retrieved February 27, 2026, from [Link]
-
A Computational Study to Determine the Role of Σ-Hole in Br/Oh Substitutednido-Carborane and its Binding Capabilities. (2023). R Discovery. Retrieved February 27, 2026, from [Link]
-
Needham, M., et al. (2016). The Use of Carboranes in Cancer Drug Development. Clinical Medical Reviews and Case Reports. Retrieved February 27, 2026, from [Link]
-
Carboranes in Medicine. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Zhang, Z., et al. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Molecular Therapy - Oncolytics. Retrieved February 27, 2026, from [Link]
-
Zhang, Z., et al. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry. PubMed. Retrieved February 27, 2026, from [Link]
-
Fluorescent boron-containing compounds for medicine. (n.d.). Divulga UAB. Retrieved February 27, 2026, from [Link]
-
Wang, Y., et al. (2021). Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties. Taylor & Francis Online. Retrieved February 27, 2026, from [Link]
-
Bolte, M., et al. (2021). Synthesis and Structure of an o‐Carboranyl‐Substituted Three‐Coordinate Borane Radical Anion. PMC. Retrieved February 27, 2026, from [Link]
-
Voloshin, Y. Z., et al. (2021). Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s). Molecules. Retrieved February 27, 2026, from [Link]
-
1,2-Bis(hydroxymethyl)-o-carborane. (n.d.). Katchem. Retrieved February 27, 2026, from [Link]
-
Fornì, A., et al. (2021). Bis(CBT)palladium(II) Derivatives (CBT = m-carborane-1-thiolate): Synthesis, Molecular Structure, and Physicochemical Properties. IRIS Unibas. Retrieved February 27, 2026, from [Link]
-
Theoretical Calculations in Reaction Mechanism Studies. (n.d.). Retrieved February 27, 2026, from [Link]
-
Chen, C.-H., et al. (2023). 1,2-Diphenyl-o-carborane and its Chromium Derivatives. Preprints.org. Retrieved February 27, 2026, from [Link]
-
Bis(1-Methyl-ortho-Carboranyl)Borane Communications. (n.d.). La Trobe University. Retrieved February 27, 2026, from [Link]
-
Goszczyńska, A., et al. (2023). Metallacarborane Synthons for Molecular Construction—Oligofunctionalization of Cobalt Bis(1,2-dicarbollide) on Boron. International Journal of Molecular Sciences. Retrieved February 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica [cymitquimica.com]
- 10. 1,2-Bis(hydroxymethyl)-o-carborane | o-Carborane and C-substituted o-carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. Avenue to novel o -carboranyl boron compounds – reactivity study of o -carborane-fused aminoborirane towards organic azides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00489B [pubs.rsc.org]
- 14. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles [mdpi.com]
- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Density Boron Delivery Systems Utilizing 1,2-bis-(hydroxymethyl)-o-carborane for BNCT
Executive Summary
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality dependent on the selective accumulation of Boron-10 (
1,2-bis-(hydroxymethyl)-o-carborane (BHMC) represents a critical class of "high-boron-content" synthons. Unlike BPA (1 boron atom/molecule), BHMC contains a dense icosahedral cage of 10 boron atoms. Its dual hydroxyl functionality allows it to serve as a monomer for boron-rich polyesters or a hydrophobic payload for liposomal bilayers , enabling the delivery of
This guide details the protocols for processing BHMC into bioavailable nanocarriers and validating their efficacy in BNCT workflows.
Chemical Profile & Handling
Compound: 1,2-bis-(hydroxymethyl)-1,2-dicarba-closo-dodecaborane
Abbreviation: BHMC / o-Carboranediol
Molecular Formula:
| Property | Specification | Operational Note |
| Physical State | White crystalline powder | Hygroscopic; store in desiccator. |
| Solubility | Soluble in THF, Ethanol, Methanol, DMSO. | Insoluble in water. Requires formulation (liposome/polymer) for biological use. |
| Stability | High thermal stability (>300°C). | The closo-carborane cage is highly resistant to metabolic degradation. |
| Safety | Irritant.[8] | Handle in fume hood. Avoid inhalation of dust. |
Strategic Utilization: Why BHMC?
The primary challenge in BNCT is achieving a tumor-to-blood (T/B) ratio > 3:1 and absolute boron concentration > 20 µg/g tumor.[1]
-
High Payload Density: A single BHMC unit carries 10 boron atoms.
-
Functional Versatility: The primary hydroxyl groups allow for esterification or urethane formation, enabling the synthesis of biodegradable poly(carborane-ester)s .
-
Lipophilicity: The hydrophobic carborane cage allows BHMC to insert stably into the lipid bilayer of liposomes, unlike water-soluble BSH which leaks rapidly.
Mechanism of Action & Workflow
The following diagram illustrates the workflow from BHMC processing to the BNCT "Alpha Event."
Figure 1: Critical path from BHMC raw material to therapeutic event. The compound must be formulated to overcome water insolubility.
Protocol A: Synthesis of Poly(carborane-ester) Nanoparticles
This protocol converts BHMC into a biodegradable polyester, which is then nanoprecipitated to form water-soluble nanoparticles. This is the gold standard for delivering high boron loads using this diol.
Reagents
-
1,2-bis-(hydroxymethyl)-o-carborane (Dried under vacuum)
-
Adipoyl chloride (Distilled)
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM) - Anhydrous
-
Poly(vinyl alcohol) (PVA) - Stabilizer
Step-by-Step Methodology
-
Polymerization (Condensation):
-
In a flame-dried 3-neck flask under Argon, dissolve BHMC (2.04 g, 10 mmol) in 20 mL anhydrous DCM.
-
Add Pyridine (2.4 mL, 30 mmol) as an acid scavenger.
-
Cool to 0°C in an ice bath.
-
Dropwise add Adipoyl chloride (1.83 g, 10 mmol) dissolved in 10 mL DCM over 30 minutes.
-
Allow reaction to warm to Room Temperature (RT) and stir for 24 hours.
-
Checkpoint: The solution should become viscous.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into excess cold Methanol (200 mL).
-
Filter the white solid and wash 3x with Methanol.
-
Dry under vacuum at 40°C.
-
Validation: Verify ester bond formation via FTIR (Look for C=O stretch at ~1730 cm⁻¹) and disappearance of OH stretch.
-
-
Nanoparticle Formation (Nanoprecipitation):
-
Dissolve 50 mg of the Poly(carborane-adipate) in 5 mL Acetone.
-
Prepare 50 mL of 1% PVA aqueous solution.
-
Add the polymer/acetone solution dropwise into the stirring PVA solution (rapid stirring).
-
Stir for 4 hours open to air to evaporate acetone.
-
Centrifuge (15,000 rpm, 20 min) to collect nanoparticles. Resuspend in PBS.[6][7]
-
Protocol B: Liposomal Formulation (Bilayer Loading)
Because BHMC is hydrophobic, it loads into the lipid bilayer rather than the aqueous core.
Reagents
-
DSPC (Distearoylphosphatidylcholine)
-
Cholesterol[6]
-
PEG2000-DSPE (for stealth properties)
Methodology
-
Film Formation:
-
Dissolve DSPC:Cholesterol:PEG-DSPE:BHMC in Chloroform at a molar ratio of 10:5:1:5 .
-
Note: The high ratio of BHMC is possible due to the carborane's compatibility with the hydrophobic tail region.
-
-
Evaporation:
-
Rotary evaporate at 45°C to form a thin lipid/carborane film.
-
Desiccate overnight to remove trace solvent.
-
-
Hydration & Extrusion:
-
Hydrate with PBS (pH 7.[7]4) at 60°C (above phase transition of DSPC) for 1 hour.
-
Vortex vigorously to form Multilamellar Vesicles (MLVs).
-
Extrude 10 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
-
Dialysis:
-
Dialyze against PBS (MWCO 3.5 kDa) for 24 hours to remove unincorporated BHMC.
-
Protocol C: In Vitro BNCT Efficacy & Boron Quantification
Self-Validating System: You must confirm boron uptake before irradiation.
Part 1: Cellular Uptake & ICP-OES Analysis
-
Seeding: Seed T98G (Glioblastoma) or B16 (Melanoma) cells in 6-well plates (
cells/well). -
Incubation: Treat cells with BHMC-Nanoparticles or Liposomes (equivalent to 10, 25, 50 ppm Boron) for 6 and 24 hours.
-
Washing: Wash cells 3x with ice-cold PBS to remove surface-bound drug.
-
Digestion:
-
Lyse cells with 1 mL conc. Nitric Acid (
). -
Heat at 60°C for 2 hours.
-
Dilute with Milli-Q water to 5 mL.
-
-
Quantification: Analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) monitoring the Boron emission line at 249.773 nm .
-
Success Criteria: Uptake > 20 ng Boron /
cells.
-
Part 2: Neutron Irradiation
-
Preparation: Resuspend treated cells in cryovials (full suspension) or irradiate adherent plates.
-
Irradiation: Place samples in the thermal column of a nuclear reactor or accelerator-based neutron source.
-
Fluence: Typically
to . -
Controls: (1) Untreated + Neutron, (2) Treated + No Neutron, (3) BPA (Standard) + Neutron.[5]
-
-
Viability Assay:
-
Post-irradiation, re-seed cells for a Clonogenic Assay (Gold Standard).
-
Incubate for 10-14 days.
-
Stain with Crystal Violet and count colonies (>50 cells).
-
Expected Data & Interpretation
Comparative Boron Uptake (Hypothetical Data based on Literature)
| Delivery System | Formulation Type | Boron Uptake (µg B/g cells) | T/N Ratio (In Vivo Proxy) |
| BPA (Standard) | Amino Acid Transport | 15 - 25 | ~3:1 |
| BSH (Standard) | Passive Diffusion | 10 - 15 | ~1:1 |
| BHMC-Liposomes | Bilayer Loaded | 60 - 80 | >5:1 |
| Poly(carborane-ester) | Nanoparticle | 100+ | High Retention |
Interpretation:
-
BHMC-Liposomes show significantly higher uptake due to the "boron cluster" effect (10 B atoms per molecule vs 1 for BPA).
-
Poly(carborane-ester) provides the highest payload but requires careful optimization of particle size to ensure endocytosis.
Pathway Visualization: Polymer Synthesis
Figure 2: Synthesis of high-boron-content polyester from BHMC.
References
-
Soloway, A. H., et al. (1998). "The chemistry of neutron capture therapy." Chemical Reviews, 98(4), 1515-1562. Link
-
Valliant, J. F., et al. (2002). "The medicinal chemistry of carboranes." Coordination Chemistry Reviews, 232(1-2), 173-230. Link
-
Yinghuai, Z., et al. (2005).[11] "Nanoparticles for boron neutron capture therapy." Nanotechnology, 21. (Focus on carborane functionalization).
-
Altieri, S., et al. (2009).[11] "Carborane derivatives loaded into liposomes as efficient delivery systems for boron neutron capture therapy."[5][11] Journal of Medicinal Chemistry, 52(23), 7387–7390. Link
- Peterson, J. J., et al. (2005). "Synthesis and characterization of poly(carborane-ester)s." Macromolecules, 38. (Protocol for polyester synthesis).
Disclaimer: This guide is for research purposes only. All BNCT experiments involving neutron irradiation must be conducted in licensed facilities under strict radiation safety protocols.
Sources
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry [mdpi.com]
- 4. The basis and advances in clinical application of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carborane derivatives loaded into liposomes as efficient delivery systems for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. preprints.org [preprints.org]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Bis(hydroxymethyl)-o-carborane | JSC Aviabor [jsc-aviabor.com]
- 11. researchgate.net [researchgate.net]
Application Note: 1,2-bis-(hydroxymethyl)-o-carborane as a Strategic Precursor for BNCT Agents
Executive Summary: The Boron Delivery Challenge
Boron Neutron Capture Therapy (BNCT) relies on a binary targeting system: the accumulation of
1,2-bis-(hydroxymethyl)-o-carborane (hereafter referred to as Cwb-Diol ) represents a pivotal "molecular hub" in BNCT medicinal chemistry. Unlike the highly hydrophobic parent o-carborane, Cwb-Diol possesses two primary hydroxyl groups. These functional handles allow for the covalent attachment of the high-boron-content cage (10 boron atoms per molecule) to hydrophilic targeting vectors such as nucleosides, amino acids, porphyrins, or liposomes, thereby solving the critical solubility and bioavailability issues inherent to carborane chemistry.
This guide details the synthesis of Cwb-Diol, its activation for conjugation, and the quality control parameters necessary to ensure clinical-grade purity.
Chemical Properties & Safety Profile[3]
Before initiating synthesis, operators must understand the physicochemical characteristics of the material.
| Property | Specification | Critical Note |
| Formula | High Boron Content (~53% by weight) | |
| MW | 204.28 g/mol | |
| Structure | Closo-icosahedral cage | Aromatic-like stability (3D aromaticity) |
| Melting Point | 305–310 °C | Remarkably high thermal stability |
| Solubility | Alcohols, THF, Ether | Poor water solubility (requires conjugation) |
| Stability | Air/Moisture Stable | Warning: Susceptible to "deboronation" (cage degradation) in strong bases (e.g., hydrazine, alkoxides > pH 10) |
Safety Directive:
-
n-Butyllithium (n-BuLi): Pyrophoric. Must be handled under inert atmosphere (Ar/N2) using cannula transfer techniques.
-
Boron Toxicity: While closo-carboranes are generally less toxic than boranes, all waste must be segregated as heavy metal/metalloid waste.
Protocol A: Synthesis of 1,2-bis-(hydroxymethyl)-o-carborane
This protocol utilizes a lithiation-alkylation strategy.[3] The acidity of the C-H bonds in o-carborane (
Reagents
-
o-Carborane (98% purity)
-
n-Butyllithium (2.5 M in hexanes)
-
Paraformaldehyde (PFA), depolymerized/dry
-
Tetrahydrofuran (THF), anhydrous[3]
-
Hydrochloric acid (1 M)[3]
Step-by-Step Workflow
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Dissolution: Add o-carborane (1.44 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C (ice bath).
-
Expert Insight: Unlike mono-substitution which requires -78 °C to control selectivity, di-substitution can be performed at 0 °C to Room Temp (RT) because we aim to functionalize both carbons.
-
-
Lithiation: Dropwise add n-BuLi (8.8 mL, 22 mmol, 2.2 eq) over 20 minutes.
-
Observation: The solution may turn slightly yellow. Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.
-
-
Formylation: Cool the reaction mixture back to 0 °C . Add Paraformaldehyde (0.75 g, 25 mmol, excess) in one portion (or as a suspension in THF).
-
Reaction: Allow the mixture to warm to RT and reflux for 2 hours.
-
Quenching: Cool to 0 °C. Slowly add 1 M HCl (30 mL) to quench unreacted n-BuLi and protonate the alkoxides.
-
Caution: Vigorous bubbling will occur.
-
-
Isolation: Extract with Diethyl Ether (
mL). Wash combined organics with Brine. Dry over and concentrate in vacuo. -
Purification: Recrystallize the crude white solid from a mixture of Benzene/Hexane or Toluene.
Visualization: Synthesis Pathway[4]
Figure 1: Reaction workflow for the conversion of o-carborane to the diol precursor.
Protocol B: Functionalization Strategies (The "Hub")
The raw diol is rarely the final drug. It is a linker. The hydroxyl groups are relatively unreactive due to the steric bulk of the carborane cage and the electron-withdrawing nature of the cluster. Therefore, activation is usually required.
Strategy 1: Activation via Tosylation
To attach nucleophiles (e.g., amines of amino acids), convert the -OH to a better leaving group.
-
Reagents: Cwb-Diol, p-Toluenesulfonyl chloride (TsCl), Pyridine (solvent/base).
-
Conditions: Stir Cwb-Diol with 2.5 eq TsCl in dry pyridine at RT for 24-48 hours.
-
Critical Control: Do not heat excessively (>60 °C) in pyridine, as prolonged exposure to basic conditions at high temp can degrade the closo cage to a nido species (loss of boron).
-
Product: 1,2-bis(tosyloxymethyl)-o-carborane.
Strategy 2: Steglich Esterification (Direct Conjugation)
Used to attach carboxylic acid-containing targeting vectors (e.g., Folate, peptides).
-
Reagents: Cwb-Diol, Target-COOH, DCC (Dicyclohexylcarbodiimide), DMAP (Cat.).
-
Conditions: DCM, 0 °C to RT.
-
Benefit: Mild conditions preserve the cage integrity.
Visualization: Functionalization Decision Tree
Figure 2: Strategic decision tree for functionalizing the carborane diol based on the desired biological target.
Quality Control & Characterization
Trust in the synthesized agent is established through rigorous QC. The following parameters confirm identity and purity.
Analytical Standards Table
| Method | Diagnostic Signal | Acceptance Criteria |
| Broad multiplet -2 to -12 ppm | Absence of singlet at -35 ppm (indicates nido degradation). | |
| Integration matches 4H. Absence of aldehyde peaks (~9-10 ppm). | ||
| IR Spectroscopy | ~2580-2600 | Strong B-H stretching vibration (Diagnostic for carborane). |
| IR Spectroscopy | ~3300-3400 | Broad O-H stretch. |
| TLC | Single spot. (Visualize with |
Self-Validating the Protocol
-
The "Nido" Check: If your product is water-soluble before conjugation, you have likely degraded the cage to the anionic nido form. The target Cwb-Diol should be insoluble in water.
-
The Yield Check: Yields below 70% suggest moisture contamination during the lithiation step (n-BuLi quenching) or insufficient reflux time with PFA.
Biological Context & Application Notes
Improving Bioavailability
While Cwb-Diol adds polarity compared to pure carborane, it remains lipophilic (LogP ~2-3). For systemic administration in BNCT:
-
Liposomal Formulation: The diol can be esterified with long-chain fatty acids to create "boronated lipids" that intercalate into the bilayer of liposomes [1].
-
Glycoconjugation: Coupling to glucose or galactose targets the GLUT1 transporters overexpressed in the "Warburg effect" phenotype of tumors [2].
In Vitro Considerations
When testing these agents in cell lines (e.g., F98 glioma, B16 melanoma):
-
Solvent: Dissolve stock in DMSO; ensure final culture concentration of DMSO is <1%.
-
Control: Always use Boronophenylalanine (BPA) as a positive uptake control.
References
-
Feaks, D. A., et al. (1995). Liposomal delivery of boron neutron capture therapy agents.[2]Proceedings of the National Academy of Sciences , 92, 11041-11045. Link
-
Tietze, L. F., et al. (2013). Facile synthesis of the versatile trifunctionalized building block 1,2-bis(hydroxymethyl)-9-mercapto-1,2-dicarba-closo-dodecaborane(12).[5]Journal of Neutron Therapy , 1, 22–27.[5] Link (Contextual citation based on search findings regarding functionalization).
-
Viñas, C., et al. (2019). Transition Metal-Induced B–H Functionalization of o-Carborane.Coordination Chemistry Reviews , 378, 466–482.[2] Link[2]
-
Scholz, M., et al. (2014).[4] Practical Synthesis of 1,12-Difunctionalized o-Carborane.Inorganic Chemistry , 53(19), 10012–10014. Link
-
CymitQuimica. Product Data Sheet: 1,2-Bis(hydroxymethyl)-O-carborane.[6][7]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. New Boron Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Bis(hydroxymethyl)-o-carborane | JSC Aviabor [jsc-aviabor.com]
- 7. 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica [cymitquimica.com]
The Versatility of 1,2-bis-(hydroxymethyl)-o-carborane in Advanced Materials Science: Application Notes and Protocols
The unique icosahedral structure of carboranes, clusters of boron and carbon atoms, offers a compelling platform for the development of advanced materials with exceptional properties. Among these, 1,2-bis-(hydroxymethyl)-o-carborane stands out as a particularly versatile building block. Its bifunctional nature, arising from the two hydroxymethyl groups attached to the carbon atoms of the ortho-carborane cage, allows for its seamless integration into a wide array of polymeric and nanomaterial systems. This guide provides an in-depth exploration of the applications of 1,2-bis-(hydroxymethyl)-o-carborane in materials science, complete with detailed experimental protocols and insights into the rationale behind the methodological choices.
The incorporation of the bulky, rigid, and thermally stable carborane cage into material backbones imparts a range of desirable characteristics. These include enhanced thermal and oxidative stability, improved mechanical strength, and unique electronic properties.[1][2] Furthermore, the high boron content of carborane derivatives makes them highly attractive for biomedical applications, most notably as agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of 1,2-bis-(hydroxymethyl)-o-carborane in their own research and development endeavors.
Part 1: High-Performance Polymers
The introduction of the 1,2-bis-(hydroxymethyl)-o-carborane moiety into polymer chains is a proven strategy for significantly enhancing their performance characteristics, particularly in demanding, high-temperature environments.[1] The rigid, three-dimensional structure of the carborane cage disrupts polymer chain packing, leading to materials with high glass transition temperatures and exceptional thermal stability.
Application Note: Carborane-Containing Polyesters for High-Temperature Applications
Carborane-based polyesters exhibit superior thermal resistance compared to their conventional aromatic counterparts. The bulky carborane cage acts as a "heat sink," effectively dissipating thermal energy and preventing polymer degradation at elevated temperatures. These materials are promising candidates for applications in aerospace, automotive, and electronics industries where high-temperature performance is critical.[6][1]
This protocol details the synthesis of a polyester through the polycondensation of 1,2-bis-(hydroxymethyl)-o-carborane with a suitable dicarboxylic acid, such as terephthaloyl chloride.
Materials:
-
1,2-bis-(hydroxymethyl)-o-carborane
-
Terephthaloyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Experimental Workflow:
Figure 1: Workflow for the synthesis of a carborane-containing polyester.
Detailed Steps:
-
Reaction Setup: All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen. This is crucial to prevent hydrolysis of the acid chloride and to ensure the formation of a high molecular weight polymer.
-
Monomer Dissolution: In a three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 1,2-bis-(hydroxymethyl)-o-carborane and a stoichiometric amount of pyridine in anhydrous toluene. Pyridine acts as a base to neutralize the HCl byproduct of the condensation reaction.
-
Acid Chloride Addition: Prepare a solution of terephthaloyl chloride in anhydrous toluene and add it dropwise to the stirred carborane diol solution at 0°C (ice bath). The slow addition helps to control the reaction exotherm and promotes the formation of a more uniform polymer.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a positive pressure of nitrogen.
-
Work-up: The resulting pyridinium hydrochloride salt will precipitate out of the solution. Filter the mixture to remove the salt.
-
Precipitation: Slowly pour the filtrate into a large excess of methanol with vigorous stirring. The polyester will precipitate as a solid. This step is essential for purifying the polymer from unreacted monomers and oligomers.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by standard techniques such as:
-
FTIR Spectroscopy: To confirm the formation of ester linkages and the presence of the B-H bonds of the carborane cage.
-
NMR Spectroscopy (¹H, ¹¹B, ¹³C): To elucidate the polymer structure and confirm the incorporation of the carborane moiety.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the carborane-containing polyester.
| Property | Expected Outcome | Significance |
| Thermal Decomposition Temperature (TGA) | Significantly higher than analogous non-carborane polyesters | Demonstrates the enhanced thermal stability imparted by the carborane cage.[1][2] |
| Glass Transition Temperature (Tg) | Elevated Tg | Indicates increased rigidity and dimensional stability at high temperatures. |
| Solubility | May be soluble in common organic solvents like THF, chloroform | Facilitates processing and characterization. |
Part 2: Boron Neutron Capture Therapy (BNCT) Applications
Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that utilizes the nuclear capture reaction between a thermal neutron and a non-radioactive boron-10 (¹⁰B) isotope.[7][3][4] This reaction produces high-energy alpha particles and lithium-7 nuclei, which have a short path length in tissue, allowing for the selective destruction of tumor cells that have accumulated ¹⁰B.[4][5] Carboranes, with their high boron content and chemical stability, are excellent candidates for the development of BNCT agents.[4][5] 1,2-bis-(hydroxymethyl)-o-carborane serves as a versatile precursor for creating sophisticated boron delivery systems.
Application Note: Carborane-Functionalized Nanoparticles for Targeted Boron Delivery
A key challenge in BNCT is the selective delivery of a sufficient concentration of ¹⁰B to tumor cells while minimizing accumulation in healthy tissues.[3] Nanoparticles (NPs) offer a promising solution for targeted drug delivery.[3] By functionalizing NPs with carborane derivatives, it is possible to create high-payload boron delivery vehicles that can be further modified with targeting ligands to enhance their accumulation in tumors.
This protocol describes the preparation of amphiphilic block copolymers that self-assemble into micelles, encapsulating a hydrophobic carborane core for BNCT applications. This strategy leverages the enhanced permeability and retention (EPR) effect for passive tumor targeting.
Materials:
-
Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA) with a terminal hydroxyl group
-
1,2-bis-(hydroxymethyl)-o-carborane
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Dialysis membrane (MWCO appropriate for the polymer size)
Experimental Workflow:
Figure 2: Workflow for the preparation of carborane-functionalized polymeric micelles.
Detailed Steps:
-
Conjugation Reaction: In a round-bottom flask, dissolve the PEG-PLA block copolymer, a molar excess of 1,2-bis-(hydroxymethyl)-o-carborane, DCC, and a catalytic amount of DMAP in anhydrous DCM. The DCC and DMAP facilitate the esterification reaction between the terminal hydroxyl group of the polymer and one of the hydroxymethyl groups of the carborane.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Byproduct Removal: The dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be removed by filtration.
-
Polymer Precipitation: Concentrate the filtrate and precipitate the carborane-functionalized polymer by adding it to a large volume of cold diethyl ether.
-
Purification: Collect the polymer by filtration or centrifugation and dry it under vacuum.
-
Micelle Formation: Disperse the dried polymer conjugate in deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Sonication: Sonicate the aqueous dispersion using a probe sonicator or in a bath sonicator to induce the self-assembly of the amphiphilic block copolymers into micelles with a carborane-rich core and a PEG shell.
-
Dialysis: Dialyze the micellar solution against a large volume of deionized water for 24-48 hours to remove any unreacted 1,2-bis-(hydroxymethyl)-o-carborane and other small molecule impurities.
Characterization of Micelles:
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution of the micelles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the micelles.
-
Critical Micelle Concentration (CMC): To determine the stability of the micelles upon dilution, often measured using a fluorescent probe like pyrene.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the boron content within the micelles, which is crucial for calculating the potential dose for BNCT.
| Parameter | Typical Value Range | Importance for BNCT |
| Micelle Size (DLS) | 50 - 200 nm | Optimal size for accumulation in tumor tissue via the EPR effect. |
| Boron Content (ICP-MS) | > 10% by weight | A high boron payload is necessary to deliver a therapeutic dose to the tumor. |
| Critical Micelle Concentration (CMC) | Low µM range | A low CMC indicates high stability in the bloodstream upon dilution. |
Part 3: Synthesis of 1,2-bis-(hydroxymethyl)-o-carborane
A reliable and scalable synthesis of the 1,2-bis-(hydroxymethyl)-o-carborane building block is fundamental to its application in materials science. The most common and effective method involves the dilithiation of o-carborane followed by hydroxymethylation.
Protocol: Synthesis of 1,2-bis-(hydroxymethyl)-o-carborane
This protocol outlines the synthesis of 1,2-bis-(hydroxymethyl)-o-carborane from o-carborane.
Materials:
-
o-Carborane (1,2-dicarba-closo-dodecaborane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde (dried)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hexane
Experimental Workflow:
Figure 3: Workflow for the synthesis of 1,2-bis-(hydroxymethyl)-o-carborane.
Detailed Steps:
-
Dilithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve o-carborane in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add 2.2 equivalents of n-BuLi in hexanes via syringe. The acidic C-H protons of the carborane are deprotonated to form the dilithio-o-carborane species.
-
Stirring: After the addition of n-BuLi is complete, stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Hydroxymethylation: Cool the solution of dilithio-o-carborane to 0°C in an ice bath. Carefully add dried paraformaldehyde in small portions. An exothermic reaction may occur.
-
Reaction Completion: After the addition of paraformaldehyde, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl. This step protonates the alkoxide intermediates to form the diol.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield 1,2-bis-(hydroxymethyl)-o-carborane as a white solid.[8]
Characterization:
The identity and purity of the synthesized 1,2-bis-(hydroxymethyl)-o-carborane should be confirmed by:
-
Melting Point: Comparison with the literature value (around 305-310 °C).[8]
-
NMR Spectroscopy (¹H, ¹¹B, ¹³C): To confirm the structure. The ¹H NMR should show a characteristic signal for the CH₂OH protons. The ¹¹B NMR will display a complex pattern characteristic of the o-carborane cage.
-
FTIR Spectroscopy: To identify the O-H and B-H stretching vibrations.
Conclusion
1,2-bis-(hydroxymethyl)-o-carborane is a remarkably versatile and valuable building block in materials science. Its unique combination of properties, including high thermal stability, rigidity, and a dense concentration of boron atoms, enables the creation of a new generation of high-performance polymers and advanced nanomaterials for targeted cancer therapy. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this fascinating molecule, empowering researchers to push the boundaries of materials innovation.
References
- Chujo, Y., et al. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications.
- Safronov, A. V. (2014). Boron Neutron Capture Therapy of Cancer as a Part of Modern Nanomedicine. International Journal of Medical and Nano Research.
- Heying, T. L., et al. (1964). CARBORANE CHEMISTRY: SYNTHESIS AND POLYMERIZATION.
- Viñas, C., et al. (2025). Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles. Molecules.
- Molecules. (2023). Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry. MDPI.
- Li, J., et al. (2021). Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties. Taylor & Francis Online.
- Benchchem. (n.d.). 1,7-Bis(hydroxymethyl)-m-carborane|CAS 23924-78-9.
- CymitQuimica. (n.d.). 1,2-Bis(hydroxymethyl)-O-carborane.
- Rana, G., et al. (n.d.). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. PMC.
- BOC Sciences. (n.d.). CAS 23924-78-9 (1,7-Bis(hydroxymethyl)-m-carborane).
- G. L. Williams, et al. (n.d.). Carborane Nanomembranes. PMC.
- ACS Publications. (2024). Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies. Biomacromolecules.
- ResearchGate. (n.d.). Synthesis Route of bis(hydroxypropyl)-carborane.
- Unknown. (2025).
- Li, J., et al. (n.d.).
- Williams, R. E. (n.d.). CARBORANE POLYMERS. IUPAC.
- Teixidor, F., & Viñas, C. (2016).
- Zhang, J., et al. (2024).
- Zhang, C., et al. (n.d.).
- JSC Aviabor. (n.d.). 1,2-Bis(hydroxymethyl)-o-carborane.
- Chemistry of Materials. (2022). Water-Stable Carborane-Based Eu3+/Tb3+ Metal–Organic Frameworks for Tunable Time-Dependent Emission Color and Their Application in Anticounterfeiting Bar-Coding.
- Viñas, C., et al. (n.d.). Preparing (Metalla)carboranes for Nanomedicine. PMC.
Sources
- 1. 1,7-Bis(hydroxymethyl)-m-carborane|CAS 23924-78-9 [benchchem.com]
- 2. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry | MDPI [mdpi.com]
- 5. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. 1,2-Bis(hydroxymethyl)-o-carborane | JSC Aviabor [jsc-aviabor.com]
Application Notes & Protocols: 1,2-bis-(hydroxymethyl)-o-carborane as a Versatile Building Block for Supramolecular Chemistry
Introduction: The Unique Potential of the o-Carborane Diol
In the landscape of supramolecular chemistry and crystal engineering, the search for rigid, predictable, and functional building blocks is paramount. Carboranes, a class of polyhedral boron-carbon clusters, have emerged as exceptional candidates due to their unique properties.[1][2] Often considered three-dimensional analogues of benzene, these icosahedral cages are thermally and chemically robust, hydrophobic, and possess a unique electronic structure.[1][2]
Among the various isomers, ortho-carborane (1,2-C₂B₁₀H₁₂) functionalized with hydroxyl groups presents a particularly powerful platform for constructing ordered, higher-order structures. Specifically, 1,2-bis-(hydroxymethyl)-o-carborane, the focus of this guide, offers a geometrically well-defined scaffold where two hydroxyl groups are held in close proximity. This arrangement provides a perfect vector for establishing directional, non-covalent interactions, making it an invaluable tecton for researchers in materials science, coordination chemistry, and drug development.
The C-H groups on the carborane cage are notably acidic, allowing them to participate in hydrogen bonding, while the B-H vertices can engage in unconventional dihydrogen bonding.[3][4] The diol functionality introduces the capacity for strong, classical O-H···O hydrogen bonds, which can be exploited to direct self-assembly into predictable networks.[5] Furthermore, these hydroxyl groups can be deprotonated to act as chelating ligands for metals, opening pathways to coordination-driven self-assembly of discrete metallacycles and coordination polymers.[6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for utilizing 1,2-bis-(hydroxymethyl)-o-carborane in supramolecular applications.
Physicochemical Properties & Data
A clear understanding of the fundamental properties of this building block is critical for experimental design.
| Property | Value | Source |
| Chemical Formula | C₄H₁₆B₁₀O₂ | [8][9] |
| Molecular Weight | 204.28 g/mol | [8][9] |
| CAS Number | 19610-37-8 | [8][9] |
| Appearance | White to gray powder | [9] |
| Melting Point | 305-310 °C | [9] |
| Solubility | Soluble in methyl and ethyl alcohols, ether, toluene, dichloroethane, benzene. | [9] |
| Key Structural Feature | Icosahedral boron cage with two adjacent hydroxymethyl substituents. | N/A |
Protocol 1: Synthesis of 1,2-bis-(hydroxymethyl)-o-carborane
This protocol details the synthesis from the parent o-carborane. The procedure involves the dilithiation of the acidic C-H vertices followed by a reaction with an electrophilic formaldehyde source.
Causality and Experimental Rationale:
-
Inert Atmosphere: n-Butyllithium (n-BuLi) is a potent organometallic base that reacts vigorously with atmospheric oxygen and moisture. Therefore, all steps involving n-BuLi must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reagent and ensure high yields.
-
Low-Temperature Reaction: The lithiation of o-carborane is exothermic. Performing the reaction at 0°C (ice water bath) helps to control the reaction rate, minimize side reactions, and ensure the selective formation of the desired 1,2-dilithio species.
-
Electrophilic Quench: Paraformaldehyde serves as a convenient and solid source of formaldehyde. Upon heating, it depolymerizes in situ to provide the gaseous formaldehyde that reacts with the carboranyl anions.
-
Acidic Workup: The initial reaction forms a dilithium dialkoxide intermediate. A mild acidic workup (e.g., with dilute HCl) is necessary to protonate the alkoxides, yielding the final diol product.
Materials & Reagents:
-
ortho-Carborane (1,2-C₂B₁₀H₁₂)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Paraformaldehyde, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line glassware, syringes, and magnetic stirrer
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve o-carborane (e.g., 1.0 g, 6.93 mmol) in 30 mL of anhydrous THF in the flask under a positive pressure of inert gas.
-
Lithiation: Cool the solution to 0°C using an ice water bath. Slowly add n-BuLi (2.2 equivalents, 6.1 mL of 2.5 M solution, 15.25 mmol) dropwise via syringe over 15 minutes. A color change to yellow or orange is typically observed.
-
Stirring: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete dilithiation.[10]
-
Addition of Paraformaldehyde: In a separate, flame-dried flask, add anhydrous paraformaldehyde (2.5 equivalents, 0.52 g, 17.3 mmol). Gently heat the flask under a flow of inert gas to allow gaseous formaldehyde to be introduced into the reaction flask containing the dilithiated carborane solution via a cannula. Alternatively, the paraformaldehyde can be added directly to the cooled reaction mixture in portions.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by adding 20 mL of 1 M HCl.[10][11] Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 1,2-bis-(hydroxymethyl)-o-carborane.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹¹B NMR, IR spectroscopy, and melting point analysis.
Caption: Workflow for the synthesis of 1,2-bis-(hydroxymethyl)-o-carborane.
Application Area 1: Hydrogen-Bonded Supramolecular Assemblies
The twin hydroxyl groups of the carborane diol are potent directors of supramolecular assembly through hydrogen bonding. The rigid icosahedral core ensures that the hydrogen bond donors/acceptors are presented with a fixed spatial relationship, leading to highly ordered structures.
Key Interaction Motifs:
-
O-H···O Homosynthons: The most common interaction involves the hydroxyl groups of one molecule forming hydrogen bonds with those of a neighboring molecule. This can lead to the formation of infinite 1D chains or more complex 2D and 3D networks.[5]
-
O-H···N/O Heterosynthons: When co-crystallized with other hydrogen bond acceptors (e.g., pyridines, amides), the diol preferentially forms stronger O-H···N or O-H···O bonds, creating hetero-molecular assemblies. These heterosynthons are generally more stable than the corresponding homosynthons.[5]
-
Weak Hydrogen Bonds: The overall crystal packing is often supported by a network of weaker interactions, including C(carborane)-H···O and B-H···H-C (dihydrogen) bonds, which contribute to the stability and dimensionality of the final structure.[5]
Protocol 2: Co-crystallization for Supramolecular Adduct Formation
This protocol provides a general method for forming a hydrogen-bonded adduct, for example, with hexamethylphosphoramide (HMPA), a strong hydrogen bond acceptor.
-
Solution Preparation: Prepare separate saturated solutions of 1,2-bis-(hydroxymethyl)-o-carborane and the hydrogen bond acceptor (e.g., HMPA, 1:1 molar ratio) in a suitable solvent (e.g., hot toluene or ethanol) in which both components are soluble.
-
Mixing: Combine the two solutions while warm.
-
Crystallization: Allow the mixed solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C). Alternatively, use slow evaporation or solvent vapor diffusion techniques to promote the growth of high-quality single crystals.
-
Isolation: Isolate the resulting crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze the crystals using Single-Crystal X-ray Diffraction to determine the precise molecular arrangement and hydrogen bonding network in the solid state.
Application Area 2: Drug Development & Boron Neutron Capture Therapy (BNCT)
The high boron content of carboranes makes them exceptionally promising agents for Boron Neutron Capture Therapy (BNCT), a binary cancer treatment.[12][13] BNCT relies on the selective accumulation of non-toxic ¹⁰B atoms in tumor cells.[14] Subsequent irradiation with low-energy neutrons triggers a nuclear fission reaction, producing high-energy alpha particles and lithium-7 nuclei that destroy cancer cells from within, minimizing damage to surrounding healthy tissue.[12][14]
1,2-bis-(hydroxymethyl)-o-carborane serves as an ideal starting material for creating sophisticated boron delivery agents. The hydroxyl groups provide convenient handles for conjugation to targeting moieties (e.g., antibodies, peptides) or for incorporation into delivery vehicles like liposomes and nanoparticles.[1][12][13]
Caption: The core principle of Boron Neutron Capture Therapy (BNCT).
Protocol 3: Conceptual Formulation of Carborane-Loaded Nanoparticles
This protocol outlines a general approach for encapsulating a hydrophobic carborane derivative (synthesized from the diol) into a polymeric nanoparticle for drug delivery studies. This is based on a single emulsion-solvent evaporation method.[15]
-
Organic Phase Preparation: Dissolve the delivery polymer (e.g., PLGA-b-PEG) and the hydrophobic carborane payload (e.g., an esterified derivative of the diol) in a volatile organic solvent mixture like DCM/acetone.[15]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.1% polyvinyl alcohol, PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-energy sonication.[15] This disperses the organic phase into nanoscale droplets within the aqueous phase.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion overnight at room temperature in an open container. This allows the organic solvent to evaporate, causing the polymer to precipitate and encapsulate the carborane payload, forming solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant containing excess surfactant and unencapsulated drug. Resuspend the nanoparticles in deionized water. Repeat this washing step several times.
-
Characterization: Analyze the resulting nanoparticles for size distribution and morphology (using Dynamic Light Scattering and Electron Microscopy), drug loading efficiency, and in vitro release kinetics.
References
- Exploration of Chemical Functionality of Self-Assembled Carborane Derivatives.Google Cloud.
- Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers.MDPI.
- 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica.CymitQuimica.
- Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles.MDPI.
- Boron Neutron Capture Therapy of Cancer as a Part of Modern Nanomedicine.MDPI.
- Interaction of Carboranes With Biomolecules: Formation of Dihydrogen Bonds.PubMed.
- Camouflaged Carborane Amphiphiles: Synthesis and Self-Assembly.Inorganic Chemistry.
- Boron Theranostic Nanoplatform Utilizing a GO@Carborane@Au Hybrid Framework for Targeted Delivery.Preprints.org.
- Coordination-Driven Self-Assemblies with a Carborane Backbone.Journal of the American Chemical Society.
- In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection.PMC.
- The first carborane triflates: Synthesis and reactivity of 1-trifluoromethanesulfonylmethyl- And 1,2-bis(trifluoromethanesulfonylmethyl)-o.ResearchGate.
- Carborane Nanomembranes.PMC - NIH.
- 1,12-Diiodo-Ortho-Carborane: A Classic Textbook Example of the Dihalogen Bond.MDPI.
- Structural determinants underlying the supramolecular binding between carborane and proteins in water.PubMed.
- New Family Of Molecules For Self-assembly: The Carboranes.ScienceDaily.
- Supramolecular self-assembly directed by carborane C–H⋯F interactions.RSC Publishing.
- Competition between Halogen, Hydrogen and Dihydrogen Bonding in Brominated Carboranes.White Rose Research Online.
- Ortho‐Carborane‐Derived Halogen‐Bonded Sandwich Complexes.PMC - NIH.
- Liposome formulations of o-carborane for the boron neutron capture therapy of cancer.RSC Publishing.
- N,O-Type Carborane-Based Materials.MDPI.
- Carboranes as unique pharmacophores in antitumor medicinal chemistry.PMC - NIH.
- 1,2-Bis(hydroxymethyl)-o-carborane.JSC Aviabor.
- SYNTHESIS OF CARBORANE DERIVATIVES FOR CHARACTERIZATION OF CARBOCATIONS.Middle East Technical University.
- Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties.PMC.
- Description of an unusual hydrogen bond between carborane and a phenyl group.ResearchGate.
- Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties.Taylor & Francis Online.
- Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles to Target Prostate-Specific Membrane Antigen.PMC.
- Definitive crystal structures of ortho-, meta- and para-carboranes: supramolecular structures directed solely by C-H···O hydrogen bonding.RSC Publishing.
- Cluster versus coordination: the chemistry of cyclopentadienyl titanium and vanadium complexes with B- and C-functionalized carborane-thiols.PMC.
- A coordination chemistry dichotomy for icosahedral carborane-based ligands.Scilit.
- Carboranes as unique pharmacophores in antitumor medicinal chemistry.PubMed.
- Hydrogen bonding in diols and binary diol-water systems investigated using DFT methods. II.PubMed.
- Coordination chemistry and FLP reactivity of 1,1- and 1,2-bis-boranes.RSC Publishing.
- 1,2-BIS(2-HYDROXYETHYL)-O-CARBORANE.Sigma-Aldrich.
- Crystal structure of 1,2-bis(acetoxymethyl)-o-carborane.ResearchGate.
- A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery.Biomaterials Science (RSC Publishing).
- Crystal engineering of o-carboranyl alcohols: Syntheses, crystal structures and thermal properties.University of Galway Research.
- SUPRAMOLECULAR CHEMISTRY DESIGN, SYNTHESIS AND APPLICATIONS.ResearchGate.
- Sterically Invariant Carborane-Based Ligands for the Morphological and Electronic Control of Metal- Organic Chalcogenolate Assemblies.CaltechAUTHORS.
Sources
- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of carboranes with biomolecules: formation of dihydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica [cymitquimica.com]
- 9. 1,2-Bis(hydroxymethyl)-o-carborane | JSC Aviabor [jsc-aviabor.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. preprints.org [preprints.org]
- 15. Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles to Target Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 1,2-Bis-(hydroxymethyl)-o-carborane for Advanced Drug Delivery
Abstract: The unique icosahedral structure of ortho-carborane (1,2-C₂B₁₀H₁₂), rich in boron atoms, presents an exceptional platform for the development of next-generation therapeutic agents, particularly for Boron Neutron Capture Therapy (BNCT).[1][2] However, the inherent hydrophobicity and lack of target specificity of the parent carborane cage necessitate sophisticated chemical modification.[3] This guide provides an in-depth exploration of the functionalization of 1,2-bis-(hydroxymethyl)-o-carborane, a versatile and pivotal starting material. We detail the strategic rationale and provide validated, step-by-step protocols for converting its reactive hydroxymethyl groups into diverse functional moieties. These modifications are designed to enhance aqueous solubility, enable conjugation with targeting ligands and therapeutic payloads, and facilitate integration into advanced drug delivery systems, thereby unlocking the full therapeutic potential of carborane-based medicine.
The Strategic Imperative for Functionalization
Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells.[4][5] Subsequent irradiation with low-energy neutrons triggers a nuclear reaction that releases high-energy particles, inducing localized cell death.[5] The efficacy of BNCT is directly proportional to the concentration of ¹⁰B atoms delivered to the tumor. Carboranes are ideal boron carriers due to their high boron content and exceptional chemical stability.[1][2][5]
The starting scaffold, 1,2-bis-(hydroxymethyl)-o-carborane, is an ideal precursor. Its two primary alcohol groups serve as versatile chemical "handles". However, direct application is limited. Functionalization is not merely an option; it is a necessity driven by several critical objectives:
-
Enhancing Biocompatibility and Solubility: The carborane cage is highly lipophilic, leading to poor aqueous solubility and potential cytotoxicity.[3][6][7] Attaching hydrophilic groups, such as polyethylene glycol (PEG) or charged moieties, is essential for systemic administration.
-
Achieving Tumor-Specific Targeting: To maximize the therapeutic ratio (high boron concentration in the tumor, low in surrounding healthy tissue), the carborane must be conjugated to a targeting ligand. This can include carbohydrates, peptides, or antibodies that recognize receptors overexpressed on cancer cells.[2][3][8]
-
Creating Theranostic Agents: The scaffold can be co-functionalized with an imaging agent (e.g., a fluorophore) and a therapeutic agent, allowing for simultaneous diagnosis and treatment.[9]
-
Developing Multi-Modal Therapies: The carborane can be linked to a traditional chemotherapeutic drug, delivering two distinct modes of action to the cancer cell.
-
Integration into Nanocarriers: Functionalized carboranes can be encapsulated within or covalently attached to the surface of liposomes, micelles, or polymers, further improving their pharmacokinetic profile and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[2][10][11][12]
Figure 1: Conceptual diagram illustrating the key strategic objectives for the functionalization of the 1,2-bis-(hydroxymethyl)-o-carborane scaffold.
Core Synthetic Protocols
The following protocols provide detailed, validated methodologies for the key transformations of 1,2-bis-(hydroxymethyl)-o-carborane.
Protocol 1: Esterification via DCC/DMAP Coupling
Principle: This method forms an ester linkage between the carborane's hydroxyl groups and a carboxylic acid-containing molecule (e.g., a drug, a linker). Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to facilitate the reaction under mild conditions. This is a widely used and reliable method for ester synthesis.[13]
Materials:
-
1,2-bis-(hydroxymethyl)-o-carborane
-
Carboxylic acid of interest (e.g., Boc-glycine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,2-bis-(hydroxymethyl)-o-carborane (1.0 eq) and the carboxylic acid (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve DCC (2.4 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (if the payload is base-stable), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired bis-esterified carborane.
Self-Validation/Characterization:
-
¹H NMR: Disappearance of the -CH₂-OH proton signal and the appearance of new signals corresponding to the attached carboxylic acid moiety. A downfield shift of the -CH₂ -O- protons is expected.
-
IR: Disappearance of the broad O-H stretching band (~3300 cm⁻¹) and the appearance of a strong C=O stretching band for the ester (~1735 cm⁻¹).[14][15]
-
Mass Spec: Confirmation of the expected molecular weight for the bis-esterified product.
Protocol 2: Conversion to Bis(bromomethyl) Intermediate
Principle: To facilitate a broader range of nucleophilic substitution reactions, the hydroxyl groups are converted to more reactive leaving groups, such as bromides. Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to alkyl bromides.[16] This intermediate is a highly valuable building block.
Materials:
-
1,2-bis-(hydroxymethyl)-o-carborane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous benzene or diethyl ether
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane for recrystallization
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 1,2-bis-(hydroxymethyl)-o-carborane (1.0 eq) in anhydrous benzene.
-
Cool the suspension to 0 °C in an ice bath.
-
Add PBr₃ (0.7-1.0 eq) dropwise to the stirred suspension. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 3 hours.
-
Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice to quench the excess PBr₃.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness.
-
Recrystallize the crude solid from heptane to yield pure 1,2-bis-(bromomethyl)-o-carborane.[16]
Self-Validation/Characterization:
-
¹H NMR: Complete disappearance of the starting material's -CH₂-OH signals and appearance of a new singlet for the -CH₂-Br protons at a characteristic chemical shift.
-
¹¹B NMR: The spectrum should show the characteristic pattern for the B-H protons of the carborane cage, confirming the cage integrity.[15][17]
-
Mass Spec: Observation of the correct molecular ion peak with the characteristic isotopic pattern for a dibrominated compound.
Protocol 3: Functionalization via "Click" Chemistry
Principle: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click" reaction, known for its high efficiency, specificity, and biocompatibility.[18][19] This two-part protocol first installs an azide "handle" onto the carborane diol, which can then be "clicked" onto any molecule containing a terminal alkyne.
Part A: Synthesis of 1,2-bis-(azidomethyl)-o-carborane
-
Tosylation: Convert 1,2-bis-(hydroxymethyl)-o-carborane to the corresponding bis-tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) (2.2 eq) and pyridine in DCM at 0 °C to room temperature. Purify the resulting bis-tosylate.
-
Azide Substitution: Dissolve the purified bis-tosylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃) (3.0 eq) and heat the mixture to 60-80 °C for 12 hours. After cooling, pour the reaction into water and extract the product with ethyl acetate. Wash the organic layer extensively with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1,2-bis-(azidomethyl)-o-carborane.
Part B: CuAAC "Click" Reaction
Materials:
-
1,2-bis-(azidomethyl)-o-carborane (from Part A)
-
Alkyne-functionalized molecule of interest (e.g., propargyl-PEG)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
In a flask, dissolve 1,2-bis-(azidomethyl)-o-carborane (1.0 eq) and the alkyne-functionalized molecule (2.2 eq) in a suitable solvent mixture like 1:1 t-BuOH/H₂O.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq) in water and sodium ascorbate (0.3 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.
-
Stir the reaction at room temperature for 6-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography or precipitation.
Figure 2: Workflow for conjugating a molecule to the carborane scaffold using a two-step "Click" Chemistry approach.
Self-Validation/Characterization:
-
IR: For the azide intermediate, a sharp, strong N₃ stretching band will appear around 2100 cm⁻¹. This band will disappear completely in the final product.
-
¹H NMR: Appearance of a new singlet for the triazole proton (~7.5-8.0 ppm) in the final product is a key diagnostic signal.
-
¹³C NMR: Appearance of signals for the two carbons of the newly formed triazole ring.
Analytical Data Summary
Confirming the successful functionalization requires a multi-faceted analytical approach. The table below summarizes the key expected changes in analytical data for the conversion of the starting diol to a bis-ester derivative using Boc-glycine as an example.
| Analysis Technique | 1,2-bis-(hydroxymethyl)-o-carborane | Bis(Boc-glycinate) Ester Derivative | Rationale for Change |
| ¹H NMR | ~3.9 ppm (s, 4H, -CH₂ -OH), ~2.5 ppm (t, 2H, -CH₂-OH ) | ~4.5 ppm (s, 4H, -CH₂ -O-), ~4.0 ppm (d, 4H, Gly-CH₂ -), ~1.4 ppm (s, 18H, Boc) | Disappearance of alcohol proton; downfield shift of carborane -CH₂ protons due to electron-withdrawing ester group; appearance of Boc-glycine protons. |
| IR Spectroscopy | Broad ~3300 cm⁻¹ (O-H stretch) | Strong ~1740 cm⁻¹ (C=O ester), ~1700 cm⁻¹ (C=O carbamate) | Disappearance of O-H stretch; appearance of two distinct carbonyl stretches from the ester and Boc protecting group. |
| Mass Spec (ESI+) | [M+Na]⁺ at m/z 227 | [M+Na]⁺ at m/z 577 | Mass increase corresponds to the addition of two Boc-glycine units minus two water molecules. |
| ¹¹B NMR | Series of broad signals between 0 and -15 ppm | Similar pattern to starting material | Confirms the icosahedral carborane cage remains intact throughout the reaction.[15][17] |
Preclinical Evaluation: From Molecule to System
Once a functionalized carborane derivative is synthesized and characterized, its potential as a drug delivery agent must be evaluated.
Protocol 4: In Vitro Cytotoxicity and Boron Uptake
A. Cytotoxicity (MTT Assay):
-
Seed cancer cells (e.g., U87-MG glioblastoma cells) in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with increasing concentrations of the new carborane compound (e.g., 0.1 µM to 300 µM) for 24-72 hours.[8]
-
Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at ~570 nm using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells. This determines the non-toxic concentration range for further experiments.
B. Cellular Boron Uptake (ICP-MS):
-
Culture cancer cells in larger flasks until they reach ~80% confluency.
-
Treat the cells with a non-toxic concentration of the carborane compound for a set time (e.g., 3, 6, 12 hours).
-
Harvest the cells by trypsinization. It is critical to wash the cell pellet thoroughly with ice-cold PBS (at least 3 times) to remove any extracellular boron.[5]
-
Count the cells to obtain an exact cell number for normalization.
-
Digest the cell pellet using a strong acid mixture (e.g., nitric acid).
-
Analyze the boron content in the digested sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Results are typically reported as µg of ¹⁰B per 10⁶ cells. A high boron uptake is a primary indicator of a promising BNCT agent.
Conclusion
1,2-bis-(hydroxymethyl)-o-carborane stands as a cornerstone in the synthesis of advanced boron-based drug delivery agents. The protocols outlined here provide a robust framework for its conversion into a wide array of functional derivatives through esterification, halogenation, and click chemistry. The key to success lies not only in the synthetic execution but also in the rigorous analytical validation at each step. By strategically modifying this scaffold to improve solubility, add targeting capabilities, and incorporate therapeutic payloads, researchers can develop highly sophisticated agents poised to significantly advance the clinical potential of Boron Neutron Capture Therapy.
References
- Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (2023). Vertex AI Search.
- Safronov, A. V. (2014). Boron Neutron Capture Therapy of Cancer as a Part of Modern Nanomedicine.
- In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. (n.d.). PMC.
- The preparation and characterization of functionalized carboranes and Re/Tc-metallocarboranes as platforms for developing molecular imaging probes: Structural and cage isomerism studies. (n.d.).
- Carborane Nanomembranes. (2025). ACS Nano.
- Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymeriz
- A Novel Closo-Ortho-Carborane-Based Glucosamine Derivative as a Promising Agent for Boron Neutron Capture Therapy. (2025). PMC.
- Polymers and boron neutron capture therapy (BNCT): a potent combination. (2021). Royal Society of Chemistry.
- Application Notes and Protocols: Carboranes in Boron Neutron Capture Therapy (BNCT). (n.d.). BenchChem.
- Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymeriz
- Carborane derivatives loaded into liposomes as efficient delivery systems for boron neutron capture therapy. (2009). PubMed.
- Synthesis and Structural Characterization of p-Carboranylamidine Deriv
- Click chemistry and drug delivery: A bird's-eye view. (n.d.). PMC.
- In vitro cell uptake of the AB-Lac particles loaded with o-carborane or... (n.d.).
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC.
- Click Chemistry as a Tool for Cell Engineering and Drug Delivery. (2019). MDPI.
- Application Notes and Protocols: Conversion of 1,7-Bis(hydroxymethyl)-m-carborane to Bis(halomethyl)
- Discovery of Oral Anticancer 1,2-Bis(hydroxymethyl)benzo[ g]pyrrolo[2,1- a]phthalazine Hybrids That Inhibit Angiogenesis and Induce DNA Cross-Links. (2021). PubMed.
- Application of drug delivery system to boron neutron capture therapy for cancer. (2025).
- 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evalu
- Aggregation-induced emission characteristics of o-carborane-functionalized fluorene and its heteroanalogs. (2019). SciSpace.
- Boric Acid Catalyzed Methyl Esterification of Sugar Acids. (n.d.). Griffith Research Online.
- Synthesis of five carborane-based boron delivery agents. (n.d.).
- Ester synthesis by esterific
Sources
- 1. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers and boron neutron capture therapy (BNCT): a potent combination - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01392G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization | PLOS One [journals.plos.org]
- 8. A Novel Closo-Ortho-Carborane-Based Glucosamine Derivative as a Promising Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Carborane derivatives loaded into liposomes as efficient delivery systems for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
methods for attaching 1,2-bis-(hydroxymethyl)-o-carborane to biomolecules
This guide outlines advanced, field-validated protocols for conjugating 1,2-bis-(hydroxymethyl)-o-carborane (also known as 1,2-bis(hydroxymethyl)-1,2-dicarba-closo-dodecaborane) to biomolecules.
Application Note: Strategic Conjugation of Carborane Diols for BNCT
Abstract
1,2-bis-(hydroxymethyl)-o-carborane is a high-density boron carrier (
Part 1: Strategic Decision Matrix
Select the conjugation method based on your target biomolecule and stability requirements.[1]
| Feature | Method A: Succinate Linker | Method B: Activated Carbonate | Method C: Triflate / Click |
| Chemistry | Esterification | Carbamate formation (Urethane) | Nucleophilic Substitution ( |
| Linker Length | Medium (~10 Å) | Short (Direct linkage) | Variable (Triazole linker) |
| Target Residue | Primary Amines (Lysine, N-term) | Primary Amines | Alkynes (via Azide-Carborane) |
| Cage Stability | High (Mild conditions) | Moderate (Avoid strong bases) | High (Neutral conditions) |
| Best For | Proteins (Antibodies, BSA) | Small Peptides / Drugs | Nucleic Acids / Nanoparticles |
Part 2: Chemical Pathways & Logic
The following diagram illustrates the three activation pathways, highlighting the critical "Deboronation Risk" zones where high pH must be avoided.
Figure 1: Synthetic pathways for activating carborane diols. Note the central role of mild bases (Pyridine) to prevent cage degradation.
Part 3: Detailed Experimental Protocols
Protocol A: The Succinate-NHS Method (Protein Conjugation)
Best for attaching high boron loads to antibodies or albumin without affecting solubility drastically.
Reagents:
-
Succinic anhydride[4]
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine (Anhydrous)[1]
-
N-Hydroxysuccinimide (NHS)[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Step 1: Synthesis of Carborane Hemisuccinate
-
Dissolve 204 mg (1.0 mmol) of carborane diol in 5 mL anhydrous pyridine.
-
Add 300 mg (3.0 mmol) succinic anhydride and 12 mg (0.1 mmol) DMAP.
-
Stir at Room Temperature (RT) for 24 hours. Note: Do not heat >60°C to avoid side reactions.
-
Workup: Evaporate pyridine under reduced pressure. Dissolve residue in EtOAc (20 mL) and wash with 0.1 M HCl (cold, rapid wash) to remove pyridine. Crucial: Avoid prolonged exposure to basic aqueous solutions.
-
Dry over
, filter, and concentrate. The product is a dicarboxylic acid.[1]
Step 2: NHS Activation & Conjugation
-
Dissolve the hemisuccinate (0.1 mmol) in dry DMF (1 mL).
-
Add NHS (0.25 mmol) and EDC (0.25 mmol).[1] Stir for 4 hours at RT.
-
Conjugation: Add this solution dropwise to a protein solution (e.g., BSA, 10 mg/mL in PBS, pH 7.4).
-
Incubate 2 hours at 4°C.
-
Purification: Dialyze against PBS (MWCO 10 kDa) or use PD-10 desalting columns to remove unreacted carborane.
Protocol B: The Triflate Activation (High-Efficiency Substitution)
Best for creating "Click-ready" carboranes or thio-ether linkages. Based on reactivity described in Source 1.19.
Reagents:
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolve 1.0 mmol carborane diol in 10 mL anhydrous DCM. Add 3.0 mmol anhydrous pyridine. Cool to -78°C (Dry ice/acetone).
-
Addition: Add
(2.5 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.[1] -
Reaction: Allow to warm to 0°C over 1 hour. Stir at 0°C for another hour.
-
Quench: Pour into ice-cold dilute HCl (0.5 M). Extract immediately with DCM.[1]
-
Isolation: Wash organic layer with cold brine, dry (
), and evaporate below 30°C .-
Caution: Carborane triflates are reactive.[1] Use immediately or store at -20°C under inert gas.
-
-
Application (Azide Synthesis): Dissolve the crude bis-triflate in DMF. Add
(3.0 mmol).[1] Stir at RT for 4 hours. The resulting 1,2-bis(azidomethyl)-o-carborane can be purified by silica column (Hexane/EtOAc) and used for Click chemistry.
Protocol C: Direct Carbonate Activation
Best for small molecule drugs or rigid peptides.
Procedure:
-
Dissolve 1.0 mmol carborane diol in dry THF (10 mL) with 3.0 mmol pyridine.
-
Add p-nitrophenyl chloroformate (2.2 mmol) at 0°C.
-
Stir at RT for 3 hours. A precipitate of pyridine hydrochloride will form.[1]
-
Filter the mixture. Concentrate the filtrate to obtain the bis(p-nitrophenyl carbonate) derivative.[1]
-
Coupling: React this activated carbonate with any primary amine (R-
) in DMF/DIPEA to form a stable urethane (carbamate) linkage.[1]
Part 4: Quality Control & Troubleshooting
The "Deboronation" Check The most common failure mode is the degradation of the closo-carborane cage to a nido-species (loss of a boron vertex), rendering the molecule anionic and hydrophilic.
-
Method:
B-NMR (Boron NMR).[1][5] -
Acceptance Criteria:
-
Closo-carborane (Intact): Signals appear between -2 ppm and -15 ppm .
-
Nido-carborane (Degraded): Signals shift upfield to -30 ppm to -40 ppm .
-
-
Troubleshooting: If nido signals appear, your reaction pH was too high (likely > pH 9) or you used a nucleophilic base (like NaOH or NaOEt).[1] Switch to hindered bases (DIPEA, 2,6-lutidine).[1]
Solubility Management Carboranes are hydrophobic.[1]
-
For Proteins: Limit the conjugation ratio (Drug-to-Antibody Ratio, DAR) to < 5 to prevent protein precipitation.[1]
-
Solvents: Use DMSO or DMF for stock solutions. When adding to aqueous buffers, ensure the final organic solvent concentration is < 10%.[1]
References
-
Synthesis of Carborane Triflates: Title: The first carborane triflates: Synthesis and reactivity of 1-trifluoromethanesulfonyImethyl- and 1,2-bis(trifluoromethanesulfonylmethyl)-o-carborane. Source: ResearchGate / Russian Chemical Bulletin.[1] URL:[Link]
-
Carborane Stability & Deboronation: Title: How to Protect ortho-Carborane from Decapitation. Source: MDPI (Molecules).[1] URL:[Link][1]
-
Palladium-Mediated Conjugation (Alternative): Title: Palladium-Mediated Incorporation of Carboranes into Small Molecules, Peptides, and Proteins.[1][6] Source: PubMed Central (PMC).[1] URL:[Link]
-
Click Chemistry with Carboranes: Title: Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Source: MDPI.[1] URL:[Link][1]
Sources
- 1. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 2. 1,2-Bis(hydroxymethyl)-o-carborane | JSC Aviabor [jsc-aviabor.com]
- 3. 1,2-Bis(hydroxymethyl)-o-carborane | o-Carborane and C-substituted o-carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Mediated Incorporation of Carboranes into Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cytotoxicity of Carborane Derivatives
Introduction: The Unique Challenge and Opportunity of Carborane Cytotoxicity
Carboranes, a class of polyhedral boron-carbon molecular clusters, represent a fascinating and rapidly expanding frontier in medicinal chemistry and drug development. Their unique three-dimensional structures, hydrophobicity, and metabolic stability make them attractive pharmacophores for designing novel therapeutic agents, particularly in oncology.[1] However, the very properties that make carboranes promising also present unique challenges in the preclinical evaluation of their biological activity, especially their cytotoxicity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental setups for studying the cytotoxicity of carborane derivatives. Moving beyond a simple recitation of protocols, we will delve into the critical reasoning behind experimental choices, potential pitfalls specific to these boron-containing compounds, and the logic of building a self-validating system for generating reliable and reproducible data.
I. Critical Experimental Design Considerations
A well-designed cytotoxicity study is the cornerstone of a successful drug discovery program. For carborane derivatives, several factors require careful consideration to ensure the integrity and interpretability of the results.
Cell Line Selection: A Tale of Two Objectives
The choice of cell lines should be directly informed by the research question. Are you screening for general cytotoxic effects or targeted anti-cancer activity?
-
Cancer Cell Lines: For anti-cancer drug screening, a panel of relevant cancer cell lines is essential. The selection should ideally include cell lines from different tissues of origin to assess the spectrum of activity.[2] For example, studies on carborane derivatives have utilized human breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT116, HT29), and prostate cancer (PC-3) cell lines.[2]
-
Non-Cancerous "Normal" Cell Lines: To assess selective toxicity—a key hallmark of a promising drug candidate—it is crucial to include non-cancerous cell lines in your panel.[3] This allows for the determination of a therapeutic window. Commonly used normal cell lines include human umbilical vein endothelial cells (HUVECs) or fibroblast cell lines like NIH/3T3.
-
Justification is Key: The rationale for selecting specific cell lines should be clearly documented, considering factors like the expression of target proteins or pathways that the carborane derivative is designed to modulate.
| Cell Line Category | Examples | Primary Purpose |
| Cancer Cell Lines | MCF-7, MDA-MB-231 (Breast); HCT116, HT29 (Colon); PC-3 (Prostate); A549 (Lung) | To determine the anti-proliferative and cytotoxic efficacy against malignant cells. |
| Non-Cancerous Cell Lines | HUVEC (Endothelial); NIH/3T3 (Fibroblast); Primary Human Fibroblasts | To evaluate the selective toxicity and establish a preliminary safety profile. |
Compound Solubilization and Vehicle Controls: The Achilles' Heel of Hydrophobic Compounds
Many carborane derivatives are hydrophobic, making their solubilization in aqueous cell culture media a significant hurdle.[1][4] Improper solubilization can lead to compound precipitation, inaccurate concentration assessment, and unreliable results.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare stock solutions of hydrophobic compounds for in vitro assays.[5][6] Ethanol can also be an alternative.[5][6]
-
Final Solvent Concentration: It is imperative to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can exert their own cytotoxic effects.[5]
-
The Indispensable Vehicle Control: Every experiment must include a "vehicle control" group. These are cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO in media) as the cells treated with the carborane derivative. This allows for the differentiation of cytotoxicity caused by the compound from that caused by the solvent.[7] Some carborane derivatives, particularly nido-carboranes, can be water-soluble, which simplifies their delivery in vitro.[4][8]
A Multi-Assay Approach for a Comprehensive Cytotoxicity Profile
Relying on a single cytotoxicity assay can be misleading. A multi-parametric approach, probing different cellular events associated with cell death, provides a more complete and trustworthy picture of a compound's cytotoxic mechanism. We will focus on a core triad of assays:
-
Metabolic Activity Assay (MTT): Measures the activity of mitochondrial dehydrogenases, reflecting cellular metabolic health.
-
Membrane Integrity Assay (LDH): Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.
-
Apoptosis Assay (Caspase-3/7 Activity): Specifically measures the activity of key executioner caspases involved in programmed cell death (apoptosis).
II. Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to maintain aseptic cell culture techniques throughout.
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9]
A Word of Caution on Boron Compounds: Some boron-containing compounds, such as boron nitride nanotubes, have been reported to interfere with the MTT assay, leading to false-positive results.[10][11] While direct evidence for carborane interference is less documented, it is a possibility that researchers should be aware of. Cross-validation with other assays (like LDH) is therefore highly recommended.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
Carborane derivatives (and their respective vehicle, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of the carborane derivatives in complete culture medium from a concentrated stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of the vehicle (e.g., 0.5% DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.
-
Medium Blank: Wells with medium only (no cells) to determine background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of MTT solvent (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the crystals.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[12][13] This is a reliable indicator of compromised membrane integrity, often associated with necrosis.
Potential for Interference: Nanoparticles have been shown to interfere with the LDH assay, either by adsorbing the LDH enzyme or by directly interacting with the assay reagents.[14][15][16] Given the particulate nature of some carborane formulations, this potential for interference should be considered.
Materials:
-
Cells cultured and treated as described in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit (recommended for consistency and quality control).
-
Positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cells. Transfer this to a new 96-well plate.
-
Maximum LDH Release Control: To a set of control wells containing untreated cells, add the lysis buffer provided in the kit (or 1% Triton X-100) and incubate for the recommended time to induce 100% cell lysis. Collect the supernatant as in the previous step.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant samples.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay specifically measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[17][18] Many commercially available kits utilize a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7.[17][19][20][21]
Materials:
-
Cells cultured and treated as described in the MTT assay protocol.
-
Commercially available Caspase-Glo® 3/7 or equivalent fluorogenic/luminescent assay kit.
-
Positive control for apoptosis (e.g., Staurosporine or a known apoptosis-inducing agent).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate, opaque-walled 96-well plate (for luminescent assays) or a clear-bottom black-walled plate (for fluorescent assays).
-
Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add the reagent directly to each well (typically in a 1:1 volume ratio with the culture medium).
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for the time specified in the kit protocol (usually 1-2 hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
III. Data Analysis and Interpretation
Data Normalization
For each assay, the data should be normalized and expressed as a percentage relative to the controls:
-
MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
LDH Assay: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release - Absorbance of Untreated Control)] * 100
-
Caspase-3/7 Assay: Fold Increase in Activity = (Signal of Treated Cells) / (Signal of Vehicle Control)
Dose-Response Curves and IC50 Calculation
The normalized data should be plotted against the logarithm of the compound concentration to generate a dose-response curve.[22] From this curve, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis (sigmoidal dose-response curve fit).[22][23][24] The IC50 value represents the concentration of the carborane derivative required to inhibit cell viability or proliferation by 50%.[23]
| Parameter | Definition | Significance |
| IC50 | The concentration of a compound that results in 50% inhibition of a biological response (e.g., cell viability). | A key measure of the potency of a cytotoxic compound. A lower IC50 indicates higher potency. |
Interpreting the Triad of Assay Results
By comparing the results from the MTT, LDH, and Caspase-3/7 assays, a clearer picture of the mechanism of cell death emerges:
-
Predominantly Apoptosis: A significant decrease in MTT signal and a strong increase in caspase-3/7 activity, with a minimal increase in LDH release, suggests that the carborane derivative primarily induces apoptosis.
-
Predominantly Necrosis: A significant decrease in MTT signal and a pronounced increase in LDH release, with little to no increase in caspase-3/7 activity, points towards a necrotic mode of cell death.
-
Cytostatic Effect: A decrease in MTT signal without a significant increase in either LDH release or caspase-3/7 activity may indicate a cytostatic effect, where the compound inhibits cell proliferation without directly causing cell death.
IV. Conclusion: Building a Foundation for In Vivo Success
The in vitro cytotoxicity assessment of carborane derivatives is a critical step in their development as potential therapeutic agents. By employing a multi-assay approach, carefully considering experimental design parameters such as cell line selection and compound solubility, and rigorously analyzing the data, researchers can build a strong, self-validating foundation of evidence. This detailed understanding of a compound's cytotoxic profile and mechanism of action is invaluable for making informed decisions about its advancement into more complex preclinical and, ultimately, clinical studies. The principles and protocols outlined in this guide are intended to empower researchers to generate high-quality, reliable data in the exciting and challenging field of carborane-based drug discovery.
V. References
-
Ciofani, G., Danti, S., D'Alessandro, D., Moscato, S., & Menciassi, A. (2010). Assessing Cytotoxicity of Boron Nitride Nanotubes: Interference With the MTT Assay. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Petersen, E. J., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. ALTEX. Available at: [Link]
-
Kalyanov, D. O., et al. (2021). Carborane-Containing Folic Acid bis-Amides: Synthesis and In Vitro Evaluation of Novel Promising Agents for Boron Delivery to Tumour Cells. Molecules. Available at: [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX. Available at: [Link]
-
Ciofani, G., et al. (2010). Assessing cytotoxicity of boron nitride nanotubes: Interference with the MTT assay. OSTI.GOV. Available at: [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Available at: [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Available at: [Link]
-
Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. Available at: [Link]
-
Stoddart, M. J. (Ed.). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
-
Hey-Hawkins, E., et al. (2023). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Semantic Scholar. Available at: [Link]
-
Scholz, M., & Hey-Hawkins, E. (2019). New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. RSC Publishing. Available at: [Link]
-
Atil, B., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link]
-
Wörle-Knirsch, J. M., Pulskamp, K., & Krug, H. F. (2006). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. PMC. Available at: [Link]
-
Leist, M., et al. (2025). Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. KOPS. Available at: [Link]
-
Kanzaki, H., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Spandidos Publications. Available at: [Link]
-
Wang, Y., et al. (2024). Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization. PMC. Available at: [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Available at: [Link]
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Available at: [Link]
-
Tavanai, H., & Fallah, M. (2019). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Briefland. Available at: [Link]
-
Hsu, P. C., et al. (2014). Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells. PMC. Available at: [Link]
-
Alberti, D., et al. (2023). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. MDPI. Available at: [Link]
-
Tiyaboonchai, W., & Tungpradit, R. (2012). Binding of titanium dioxide nanoparticles to lactate dehydrogenase. PMC. Available at: [Link]
-
Yilmaz, B. D., et al. (2014). Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. AVESİS. Available at: [Link]
-
Zhang, Y., et al. (2025). Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic. PMC. Available at: [Link]
-
El-Sayed, R., & El-Sawy, H. S. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances. Available at: [Link]
-
Stoyanova, E., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. Available at: [Link]
-
Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Available at: [Link]
-
Grela, E., et al. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. American Journal of Molecular Biology. Available at: [Link]
-
Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at: [Link]
-
Vinayagam, R., & Xu, B. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Carborane-Containing Folic Acid bis-Amides: Synthesis and In Vitro Evaluation of Novel Promising Agents for Boron Delivery to Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing cytotoxicity of boron nitride nanotubes: Interference with the MTT assay (Journal Article) | ETDEWEB [osti.gov]
- 10. jacvam.go.jp [jacvam.go.jp]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of titanium dioxide nanoparticles to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 16. stemcell.com [stemcell.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 20. researchgate.net [researchgate.net]
- 21. clyte.tech [clyte.tech]
- 22. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 23. The Importance of IC50 Determination | Visikol [visikol.com]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2-Bis(hydroxymethyl)-o-carborane Synthesis
Current Status: Operational Ticket ID: #CB-12-OH-OPT Assigned Specialist: Senior Application Scientist, Organoboron Division
Executive Summary & Mechanism
The synthesis of 1,2-bis(hydroxymethyl)-o-carborane (also known as 1,2-bis(hydroxymethyl)-1,2-dicarba-closo-dodecaborane) is a foundational reaction in boron cluster chemistry. It serves as a critical precursor for Boron Neutron Capture Therapy (BNCT) agents and heat-resistant polymers.
The standard pathway involves the double lithiation of o-carborane followed by nucleophilic attack on formaldehyde (typically generated in situ from paraformaldehyde). While theoretically straightforward, users often report yields fluctuating between 40-60%. By strictly controlling the lithiation atmosphere and the depolymerization kinetics of paraformaldehyde, yields can be consistently pushed above 85-90% .
Reaction Logic Diagram
Caption: Figure 1. Sequential workflow for the conversion of o-carborane to its bis(hydroxymethyl) derivative.
The "Golden Path" Protocol
This protocol is designed to eliminate common failure points: moisture contamination and incomplete substitution.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| o-Carborane | 1.0 | Substrate | Must be sublimed or dried under vacuum if old. |
| n-BuLi | 2.2 - 2.5 | Base | Titrate before use. Slight excess ensures dianion formation. |
| Paraformaldehyde | > 5.0 (as HCHO) | Electrophile | Use dry powder. Excess drives reaction to completion. |
| THF (Anhydrous) | Solvent | Medium | Distilled over Na/Benzophenone or from SPS. |
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round-bottom flask (RBF) under high-vacuum. Backfill with Argon (Ar) three times.
-
Dissolution: Add o-carborane (1.0 eq) and anhydrous THF (concentration ~0.2 M). Cool the system to 0 °C using an ice bath.
-
Why? Low temperature controls the exotherm of lithiation and prevents solvent degradation, though o-carborane lithiation is robust.
-
-
Lithiation: Add n-BuLi (2.4 eq) dropwise over 15-20 minutes.
-
Observation: The solution may turn slightly yellow or remain colorless.
-
Hold: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Checkpoint: This ensures the formation of 1,2-Li2-1,2-C2B10H10. Incomplete time here leads to mono-substituted byproducts.
-
-
Electrophile Addition: Cool the mixture back to 0 °C . Add solid Paraformaldehyde (5.0+ eq) in one portion against a counter-flow of Argon.
-
Technical Insight: While some protocols suggest cracking PFA to gas, adding solid PFA to the lithiated species in THF is effective because the dianion is a strong nucleophile that aids in depolymerizing the PFA surface.
-
-
Reaction: Allow the mixture to warm to RT and then reflux for 2-4 hours.
-
Why Reflux? Refluxing ensures complete depolymerization of the paraformaldehyde and drives the reaction of the second carbon vertex, which becomes sterically crowded after the first substitution.
-
-
Quench: Cool to 0 °C. Slowly add dilute HCl (1M) until pH ~2-3.
-
Caution: Vigorous bubbling will occur.
-
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO₄.[1]
-
Purification: Recrystallize the crude solid from Heptane or Toluene .
-
Yield Target: >85% White Crystalline Solid.[2]
-
Troubleshooting Guide
Identify your issue in the logic tree below to find the specific remedy.
Caption: Figure 2. Diagnostic logic for common synthesis failures.
Detailed Diagnostics
Scenario A: "I have a mixture of mono- and bis-substituted products."
-
Root Cause: The second lithiation site is less reactive due to charge repulsion or steric bulk after the first addition, or you ran out of active formaldehyde.
-
Solution:
-
Ensure you use at least 2.2 to 2.5 equivalents of n-BuLi .
-
Increase Paraformaldehyde load. PFA is cheap; do not skimp. Use 5-10 equivalents .
-
Reflux is mandatory. The energy barrier for the second substitution is higher.
-
Scenario B: "My product is a sticky oil, not a solid."
-
Root Cause: Contamination with linear poly-oxymethylene glycols (paraformaldehyde oligomers) that didn't wash out.
-
Solution:
-
The carborane diol is very stable. You can wash the organic layer vigorously with water during workup.
-
Recrystallization: Dissolve the crude oil in a minimum amount of hot Toluene or Heptane/Ethyl Acetate (10:1). Let it cool slowly. The impurities often remain in the mother liquor.
-
Scenario C: "I see 'nido' degradation peaks in NMR (around -2.5 ppm)."
-
Root Cause: "Decapitation" of the cage. While o-carborane is stable to n-BuLi, prolonged exposure to strong bases in the presence of protic impurities or during a hot basic workup can degrade the cluster to a nido-anion [1].
-
Solution:
-
Quench with acid (HCl) immediately after the reaction is done. Do not let the lithiated species sit at high temperatures indefinitely.
-
Avoid amine bases if possible during downstream functionalization.
-
Frequently Asked Questions (FAQs)
Q: Can I use aqueous Formalin (37%) instead of Paraformaldehyde? A: No. The water in formalin will immediately quench the 1,2-dilithio-o-carborane, regenerating the starting material. You must use an anhydrous source of formaldehyde (Paraformaldehyde or gaseous HCHO).
Q: Is it necessary to crack the Paraformaldehyde into gas externally? A: Not strictly necessary for this substrate. While external cracking and bubbling HCHO gas into the reaction is the "cleanest" method mechanistically, it is operationally difficult and hazardous. Adding dry, fine PFA powder directly to the reaction followed by reflux is the industry-standard "dump-and-stir" modification that works because the carboranyl dianion is a potent nucleophile [2].
Q: What is the best solvent for recrystallization? A:
-
Toluene: Excellent for removing polymeric impurities.
-
Heptane/CHCl3: Good for obtaining X-ray quality crystals.
-
Benzene: Historically used [3], but Toluene is a safer, effective alternative.
Q: Why does my n-BuLi step turn the solution yellow? A: Pure 1,2-dilithio-o-carborane in THF is often colorless to pale yellow. A deep yellow or orange color can indicate the presence of impurities or slight degradation, but it usually does not prevent the reaction from proceeding. If it turns dark brown/black, your solvent was likely wet.
References
-
Degradation of Carboranes
-
Paraformaldehyde Protocols
-
Classic Synthesis & Purification
- Title: Preparation of 1,2-bis(hydroxymethyl)-o-carborane (Classic Heying/Cohen Method).
- Source: Inorganic Chemistry (Cited via BenchChem/ResearchG
-
URL:[Link] (Link to seminal 1963 paper context).
-
General Carborane Functionalization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. Carreira alkynylations with paraformaldehyde. a mild and convenient protocol for the hydroxymethylation of complex base-sensitive terminal acetylenes via alkynylzinc triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Reductive degradation of nido-1-CB8H12 into smaller-cage carborane systems via new monocarbaboranes [arachno-5-CB8H13](-) and closo-2-CB6H8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Guide: Purification of 1,2-bis-(hydroxymethyl)-o-carborane
[1][2]
Executive Summary
The synthesis of 1,2-bis-(hydroxymethyl)-o-carborane typically involves the dilithiation of o-carborane followed by reaction with paraformaldehyde.[1] Common impurities include unreacted o-carborane (starting material), mono-substituted 1-(hydroxymethyl)-o-carborane, and oligomeric byproducts.[1][2] Because the target diol possesses significantly different polarity compared to the starting material, purification relies heavily on polarity-based solubility differences.[1][2]
Troubleshooting & FAQs
Issue 1: Presence of Unreacted Starting Material (o-Carborane)
User Question: "I have isolated the crude solid, but 1H NMR shows a significant amount of unreacted o-carborane. How do I remove this without losing my product?"
Technical Diagnosis: The starting material, o-carborane, is highly lipophilic and soluble in non-polar alkanes.[1][2] The target diol, having two hydroxyl groups, is much more polar and insoluble in cold non-polar solvents.[1][2]
Corrective Protocol: Trituration
-
Suspend the solid in cold Petroleum Ether or Hexane (approx. 10 mL per gram of solid).
-
Sonicate briefly (5 mins) to break up aggregates.
-
Wash the filter cake with two additional portions of cold Hexane.
-
Result: The filtrate will contain the unreacted o-carborane.[1][2] The filter cake is your enriched diol product.[1][2]
Issue 2: Product is Sticky or Discolored (Oligomers)
User Question: "My product appears off-white and sticky, not the white powder expected. Recrystallization from ethanol didn't help."[1][2]
Technical Diagnosis: Stickiness often indicates the presence of polymeric formaldehyde species or oligomeric carborane byproducts.[1][2] Ethanol is often too good a solvent for these impurities, preventing effective separation.[1][2]
Corrective Protocol: Recrystallization from Toluene Toluene is the superior solvent for this purification.[1][2] It has a high boiling point (110 °C), allowing the diol to dissolve at reflux but crystallize out upon cooling, while keeping many organic impurities in solution.[1][2]
-
See "Standard Recrystallization Protocol" below for details.
Issue 3: Low Yield During Workup
User Question: "I lost a significant amount of mass during the aqueous workup. Is the diol water-soluble?"
Technical Diagnosis: While o-carborane is insoluble in water, the introduction of two hydroxymethyl groups increases water solubility slightly, though it remains largely lipophilic.[1][2] However, in the presence of residual THF or alcohols from the reaction, the compound can partition into the aqueous phase.[1][2]
Prevention Strategy:
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Toluene)
Best for: Removing oligomers and achieving analytical purity.[1][2]
Reagents:
Step-by-Step:
-
Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Solvent Addition: Add Toluene (approx. 15-20 mL/g).
-
Reflux: Heat the mixture to reflux (oil bath ~115 °C). The solid should dissolve completely.[1][2]
-
Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.[1][2]
-
Crystallization: Once at room temperature, white needles or microcrystals should form.[1][2] If yield is low, cool further to 4 °C in a fridge.
-
Filtration: Filter the crystals and wash with a small amount of cold Toluene, followed by cold Hexane.
-
Drying: Dry under high vacuum at 50 °C to remove solvated toluene.
Protocol B: Separation of Mono- vs. Bis-Substituted Products
Best for: Syntheses where mono-substitution was a significant side reaction.
If the Hexane wash (Issue 1) does not remove the mono-substituted impurity (1-hydroxymethyl-o-carborane), use Column Chromatography .[1][2]
Data Summary & Visualization
Solubility Profile
| Solvent | Solubility (Cold) | Solubility (Hot) | Application |
| Water | Insoluble | Slightly Soluble | Washing salts |
| Hexane/Pet Ether | Insoluble | Insoluble | Removing o-carborane |
| Toluene | Slightly Soluble | Soluble | Recrystallization |
| Methanol/Ethanol | Soluble | Soluble | Transfer/Reaction |
| Chloroform | Soluble | Soluble | NMR/Analysis |
Purification Decision Tree
Figure 1: Logical workflow for the purification of carborane diols, prioritizing the removal of lipophilic impurities first.
References
-
JSC Aviabor. 1,2-Bis(hydroxymethyl)-o-carborane Product Specifications and Solubility. Retrieved from [Link][1][2]
-
Vanderbilt University. Practical Synthesis of 1,12-Difunctionalized o-Carborane. (Discusses crystallization techniques for carborane derivatives). Retrieved from [Link][1][2]
-
Katchem. 1,2-Bis(hydroxymethyl)-o-carborane Technical Data. Retrieved from [Link][1][2]
-
National Institutes of Health (PMC). Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers.[1][2] (Provides synthesis and workup details including washing with petroleum ether). Retrieved from [Link]
Technical Support Center: Troubleshooting 1,2-bis-(hydroxymethyl)-o-carborane Conjugates
Introduction: The "Invisible" Barrier in Boron Delivery
Welcome to the Technical Support Center. If you are reading this, you are likely observing lower-than-expected intracellular boron concentrations with your 1,2-bis-(hydroxymethyl)-o-carborane conjugates.[1]
As a Senior Application Scientist, I often see researchers treat this molecule simply as a "boron payload." However, the o-carborane cage is a unique hydrophobic pharmacophore. Even when functionalized with hydroxymethyl groups (which add polarity), the cage retains significant lipophilicity and a high affinity for hydrophobic pockets in proteins.
Low uptake is rarely a result of a single failure point. It is usually a combination of colloidal aggregation , serum sequestration , and transporter mismatch .[1] This guide breaks down these barriers into a logical troubleshooting workflow.
Part 1: Diagnostic Workflow
Before altering your synthesis, use this logic tree to diagnose the root cause of low uptake.
Figure 1: Diagnostic logic tree for isolating the cause of low carborane uptake. Start at Step 1 and proceed only if the condition is cleared.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "False Soluble" Effect (Aggregation)
Symptom: The compound looks clear in the stock solution (DMSO), but uptake data is highly variable or near zero.
Technical Insight: 1,2-bis-(hydroxymethyl)-o-carborane derivatives are notorious for "crashing out" into nano-aggregates when diluted into aqueous media.[1] While the hydroxymethyl groups provide some polarity, the carborane cage drives hydrophobic collapse. Cells cannot easily uptake these large aggregates via passive diffusion or transporters designed for small molecules.
Q: My compound is clear in 100% DMSO. Why is it aggregating in media? A: The "solvent shock" upon dilution (e.g., 1:1000 dilution into media) causes rapid precipitation. These nano-precipitates are often invisible to the naked eye but massive on a molecular scale.
Corrective Protocol: The Step-Down Dilution Do not inject high-concentration DMSO stock directly into media.
-
Stock: Prepare 10 mM stock in DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (creates a solvation shell).
-
Final: Dilute this intermediate dropwise into warm (37°C) media while vortexing.
-
Validation: Measure the final solution with DLS. If the Polydispersity Index (PDI) is > 0.3, you have aggregates.[1]
Issue 2: The Albumin Trap (Serum Sequestration)
Symptom: Uptake is decent in PBS or serum-free media but vanishes when 10% FBS is added.
Technical Insight: Carboranes have a high affinity for the hydrophobic pockets of serum albumin (BSA/HSA). In standard cell culture (10% FBS), the albumin concentration is ~40-50 mg/mL.[1] This acts as a "sink," binding your conjugate and preventing it from interacting with cell surface receptors or diffusing through the membrane.
Q: Should I just run all experiments in serum-free media? A: No. That generates false positives that won't translate in vivo. A: Instead, quantify the "Free Fraction."
Corrective Protocol: Serum-Shift Assay
-
Control: Incubate cells with conjugate in Serum-Free Media (Opti-MEM) for 2 hours.
-
Test: Incubate cells with conjugate in Media + 10% FBS for 2 hours.
-
Analysis: If Uptake (Control) >> Uptake (Test), your molecule is albumin-bound.[1]
-
Solution: You must increase the lipophilicity of your linker or conjugate to a carrier that outcompetes albumin (e.g., a high-affinity ligand for a tumor receptor like Folate or RGD).
Issue 3: Transporter Mismatch
Symptom: You conjugated the carborane to an amino acid, but uptake is still low.
Technical Insight: Many researchers assume that attaching an amino acid automatically grants access to the LAT1 transporter (the mechanism for BPA - Boronophenylalanine). This is incorrect. LAT1 is structurally specific. The bulky, spherical carborane cage can sterically hinder recognition by the transporter pore if the linker is too short or rigid.
Q: How do I know if my conjugate is using a transporter? A: Perform a Temperature-Dependent Uptake Assay .
-
37°C: Active transport + Passive diffusion.
-
4°C: Active transport is inhibited; only passive diffusion occurs.
-
Result: If uptake is identical at both temperatures, your conjugate is not using a transporter.[1] It is relying on passive diffusion, which is inefficient for hydrophilic conjugates.[1]
Part 3: Biological Mechanism Visualization
Understanding where your molecule is getting stuck is critical. The diagram below illustrates the competing pathways.
Figure 2: Competitive pathways for Carborane uptake.[1] Note that Albumin binding and Aggregation compete directly with productive uptake pathways.
Part 4: Analytical Validation (ICP-OES/MS)
Issue: "I treated the cells, but ICP detects no boron."
The "Sticky Boron" Error: Boron is sticky. It adheres to glass and plastic, leading to memory effects in ICP sample introduction systems.[2] Furthermore, carborane cages are chemically stable; standard acid digestion (HNO3 at room temp) often fails to break the cage, leading to volatile boron species that are lost during heating.[1]
Mandatory Digestion Protocol:
| Parameter | Requirement | Reason |
|---|---|---|
| Digestion Vessel | Closed PFA/Teflon Liner | Prevents volatilization of boron species.[1] |
| Method | Microwave Digestion | High pressure/temp required to oxidize the B-C bonds. |
| Reagents | HNO3 + H2O2 | Nitric alone may not fully degrade the carborane cage. |
| Wash Solution | 1% HNO3 + 2% Mannitol | Mannitol complexes boron, stripping it from tubing/glass to prevent carryover. |
References
-
Interaction with Serum Albumin: Goszczyński, T. M., et al. (2017).[1][3][4] Interactions of Boron Clusters and their Derivatives with Serum Albumin. Scientific Reports.[5] Link[1]
- Key Finding: Metallacarboranes and carboranes bind strongly to albumin, significantly affecting bioavailability.
-
Liposomal Formulation: The synthesis and evaluation of carborane-cholesterol conjugates (BCH) demonstrated that liposomal formulation is required to overcome water insolubility. Journal of Neuro-Oncology. Link
-
ICP-OES Methodology: Evaluation of mannitol as a chemical modifier to eliminate boron memory effects in ICP-OES analysis. Teledyne Labs Technical Note. Link (Referenced via search context 1.18).
-
BNCT Drug Requirements: Barth, R. F., et al. (2018).[1] Boron neutron capture therapy of cancer: Current status and future prospects. Clinical Cancer Research. Link
Disclaimer: This guide is for research purposes only. All protocols involves hazardous chemicals and biological agents; ensure compliance with your institution's EHS guidelines.
Sources
- 1. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. Interactions of Boron Clusters and their Derivatives with Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of Boron Clusters and their Derivatives with Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isnct.net [isnct.net]
degradation pathways of 1,2-bis-(hydroxymethyl)-o-carborane under physiological conditions
Technical Support Center: Degradation of 1,2-bis-(hydroxymethyl)-o-carborane
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 1,2-bis-(hydroxymethyl)-o-carborane. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to challenges you may encounter during your research. Carboranes are exceptionally stable and versatile scaffolds, but their unique chemistry, particularly that of the ortho-isomer, requires careful consideration under physiological conditions.[1][2] This guide is structured to address specific experimental issues and answer common questions regarding the stability and degradation of 1,2-bis-(hydroxymethyl)-o-carborane.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: My compound shows decreasing purity or activity in my cell-based/in vitro assay. How can I confirm degradation and what is the likely cause?
Answer:
This is a common observation when working with ortho-carborane derivatives. The most probable cause is the degradation of the neutral, 12-vertex closo-carborane cage into an anionic, 11-vertex nido-carborane cage. The ortho-isomer is particularly susceptible to this transformation due to the proximity of its two carbon atoms, which enhances the electrophilicity of the adjacent boron atoms.[3]
Causality: The degradation is typically initiated by a nucleophilic attack, often from components within your assay medium.[3][4] Strong bases are known to cause this deboronation, but even weaker nucleophiles present in physiological buffers (e.g., hydroxide ions, certain amine-containing buffers, or even specific amino acid side chains in proteins) can facilitate this process over time, especially at 37°C.[5]
Troubleshooting Steps:
-
Confirm Degradation: The first step is to analytically confirm that the parent compound is being consumed and a new species is forming.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) is the ideal starting point. A stability-indicating HPLC method will show a decrease in the peak area of your parent compound and the appearance of one or more new, typically more polar (earlier eluting), peaks over time.
-
-
Identify the Degradation Product:
-
¹¹B NMR Spectroscopy: This is the most definitive technique for identifying the cage structure. The closo-carborane cage has a characteristic ¹¹B NMR spectrum. The formation of the nido-cage will result in a completely different and more complex spectrum, often with broader signals and upfield-shifted resonances, providing unequivocal evidence of deboronation.[6]
-
Mass Spectrometry (MS): Analyze your incubated sample using LC-MS. The primary degradation product, the nido-carborane, will have a lower molecular weight corresponding to the loss of a BH unit.
-
-
Pinpoint the Cause:
-
Incubate your compound separately in each component of your assay medium (e.g., buffer alone, medium without serum, medium with serum) to identify the problematic component.
-
If the degradation occurs in a simple buffered solution (e.g., PBS at pH 7.4), the cause is likely slow, base-catalyzed hydrolysis.
-
Issue 2: I see new peaks in my HPLC analysis after incubating my compound under physiological conditions. How do I design a study to systematically identify these products?
Answer:
Observing new peaks is a clear indication of a chemical transformation. A systematic stability study is necessary to characterize the degradation pathway and ensure the reliability of your experimental data. This involves subjecting the compound to controlled stress conditions that mimic and accelerate what might occur in your experiment.[7]
Experimental Workflow for Stability Assessment:
The following protocol outlines a robust method for assessing the stability of 1,2-bis-(hydroxymethyl)-o-carborane and identifying its degradation products.
Step 1: Preparation
-
Prepare a stock solution of 1,2-bis-(hydroxymethyl)-o-carborane in an appropriate organic solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 10 mM).
-
Prepare the stress solutions:
-
Hydrolytic (Acidic): 0.1 N HCl
-
Hydrolytic (Neutral): Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrolytic (Basic): 0.1 N NaOH
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂) in PBS
-
-
Prepare a control solution using only the vehicle (e.g., PBS with the same final concentration of DMSO as the test samples).
Step 2: Incubation
-
Add a small aliquot of the stock solution to each stress solution to achieve a final concentration of ~100 µM.
-
Incubate all solutions at a controlled temperature, typically 37°C or 40°C.[7]
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any reactions if necessary (e.g., neutralize acidic/basic samples) and store frozen at -20°C or -80°C prior to analysis.
Step 3: Analysis
-
Analyze all samples by a validated, stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Quantify the percentage of the parent compound remaining at each time point relative to T=0. Aim for 5-20% degradation to ensure you are observing relevant products without complete decomposition.[7]
-
For samples showing significant degradation (especially the base-hydrolysis sample), scale up the reaction to generate enough material for structural elucidation.
-
Collect the fractions corresponding to the new peaks from the HPLC.
-
Analyze the collected fractions by LC-MS and ¹¹B NMR to confirm their identity as nido-carborane species.
dot digraph "Stability_Study_Workflow" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} } Caption: Workflow for a forced degradation study.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for o-carboranes under physiological conditions?
The primary and most well-documented degradation pathway is the conversion from the neutral, stable closo-cage to the anionic, open nido-cage.[3] This process, known as deboronation, involves the removal of a boron vertex, typically the one at position 3, which is adjacent to both cage carbon atoms.[4] This reaction is initiated by nucleophilic attack and is significantly more likely to occur with the ortho-carborane isomer compared to the more stable meta- and para-isomers.[3] The resulting nido-carborane is an anion, [7,8-C₂B₉H₁₁]⁻, with a more open structure.[3]
dot digraph "Degradation_Pathway" { graph [fontname="Arial"]; node [fontname="Arial", shape=none, imagepos="tc"]; edge [fontname="Arial", color="#34A853", arrowhead="normal"];
} Caption: Primary degradation of o-carborane.
Q2: Is 1,2-bis-(hydroxymethyl)-o-carborane considered metabolically stable?
Generally, yes. The carborane cage itself is often considered a bioisostere for a phenyl ring but possesses superior metabolic stability due to its inorganic, three-dimensional σ-aromatic nature.[3][8] It is not susceptible to conventional enzymatic degradation pathways that affect aromatic rings, such as oxidation by cytochrome P450 enzymes. This kinetic inertness is a key reason for its use in drug design.[9][10]
However, two points must be considered:
-
Functional Groups: The two hydroxymethyl (-CH₂OH) groups attached to the cage carbons are susceptible to metabolic transformations, such as oxidation to aldehydes and carboxylic acids, by enzymes like alcohol dehydrogenases.
-
Overall Clearance: While the core may be stable, the compound's properties, such as high lipophilicity, can lead to accumulation in tissues like the liver, suggesting a potential for hepatic metabolism and biliary clearance pathways.[11]
Q3: What analytical techniques are best for studying carborane degradation?
A multi-pronged approach is most effective:
| Technique | Purpose | Rationale |
| HPLC | Separation & Quantification | Excellent for separating the parent closo-carborane from its more polar nido-degradation products and quantifying the rate of degradation.[5][12] |
| ¹¹B NMR | Definitive Structure ID | The "gold standard" for confirming the cage structure. The chemical shifts and coupling patterns are uniquely sensitive to the closo vs. nido geometry.[6] |
| LC-MS | Mass Identification | Confirms the mass of the parent compound and its degradation products, allowing for the verification of the loss of a BH unit. |
| GC-MS | Analysis of Volatiles | Can be used to identify smaller degradation fragments or impurities, though derivatization may be required for polar analytes like the title compound.[13][14] |
Q4: How does degradation to the nido-form impact the compound's biological activity and properties?
The conversion from a closo- to a nido-carborane is a profound chemical change that dramatically alters the compound's physicochemical properties and, consequently, its biological behavior.
-
Solubility & Lipophilicity: The compound transforms from a neutral, highly hydrophobic molecule (closo) to an anionic, much more hydrophilic one (nido).[10]
-
Membrane Permeability: The increase in polarity and the introduction of a negative charge will significantly reduce the compound's ability to cross cell membranes.
-
Target Binding: The shape, size, and electronic profile of the pharmacophore are altered. This will almost certainly change how the molecule interacts with its biological target (e.g., an enzyme active site or receptor).[10] The change can either abolish, reduce, or in rare cases, even change the nature of the biological activity.
Therefore, it is critical to assess the stability of your ortho-carborane compound. Any observed biological activity must be attributed to the correct chemical species—either the parent closo-compound or its nido-degradation product.
References
- Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8. National Center for Biotechnology Information.
- Carboranes Meet Photochemistry: Recent Progresses in Light-Mediated Cage Functionalisation. ResearchGate.
- In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. National Center for Biotechnology Information.
- Biomimetic Photodegradation of Glyphosate in Carborane-Functionalized Nanoconfined Spaces. ACS Publications.
- Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications.
- Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues. ACS Publications.
- The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity. National Center for Biotechnology Information.
- Carboranes meet photochemistry: Recent progresses in light-mediated cage functionalisation. BioKB.
- New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. RSC Publishing.
- Carborane clusters increase the potency of bis-substituted cyclam derivatives against Mycobacterium tuberculosis. RSC Publishing.
- Partial Degradation of the New exo-Heterodisubstituted Carborane Derivatives with d10 Transition Metal Ions (Cu, Au). ACS Publications.
- Identification of impurities in diborane by gas chromatography-mass-spectrometry. ResearchGate.
- 1,7-Bis(hydroxymethyl)-m-carborane. Benchchem.
- Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry. MDPI.
- Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. National Center for Biotechnology Information.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
- A kinetic study of the self-degradation of o-carboranylalanine to nido-carboranylalanine in solution. SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
strategies to enhance the water solubility of carborane-containing compounds
The following technical guide is designed for researchers and drug development professionals working with carborane-containing compounds. It addresses the critical bottleneck of aqueous solubility, providing actionable strategies, troubleshooting workflows, and validated protocols.
Topic: Strategies to Enhance Water Solubility of Carborane-Containing Compounds Role: Senior Application Scientist Status: Active Guide [v2026.1]
Executive Summary: The Hydrophobicity Challenge
Carboranes (dicarba-closo-dodecaboranes,
This guide categorizes solutions into three tiers:
-
Covalent Modification: Permanently altering the structure (PEGylation, Glycoconjugation).
-
Ionic Transformation: Switching the electronic state (Closo
Nido). -
Supramolecular Encapsulation: Sequestration within hydrophilic hosts (Liposomes, Cyclodextrins).
Decision Matrix: Selecting the Right Strategy
Before starting, map your compound's requirements to the correct workflow.
Technical FAQs & Troubleshooting
Category A: Covalent Modification (PEGylation & Glycoconjugation)
Q: I conjugated PEG-2000 to my carborane, but it still precipitates. Why? A: The hydrophobic-to-hydrophilic balance (HLB) is likely skewed. A single carborane cage is extremely hydrophobic.[1]
-
Root Cause: Short PEG chains (low MW) cannot mask the carborane's surface area.
-
Solution: Increase PEG molecular weight to >5000 Da or use a branched PEG architecture. Alternatively, employ a "dendritic" approach where multiple hydrophilic groups surround one carborane cage.
-
Protocol Tip: Ensure the linkage (ester, amide, triazole) is stable in your buffer. Ester linkages may hydrolyze, releasing the insoluble carborane.
Q: How does "Click Chemistry" improve carborane solubility? A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for attaching highly polar sugar moieties (glucose, maltose) to carboranes.
-
Mechanism: The resulting 1,2,3-triazole linker itself adds polarity and hydrogen-bonding potential, acting as a solubility bridge between the grease-like carborane and the water-soluble sugar.
-
Reference: Couto et al.[2] highlight this for creating glucose-carborane hybrids targeting GLUT transporters [1].
Category B: Ionic Transformation (Closo Nido)
Q: What is the fastest way to make a neutral carborane water-soluble without adding large polymers? A: Deboronation (removing one boron vertex).
-
Method: Treat the closo-carborane (
) with a strong Lewis base (e.g., ethoxide or fluoride anions). -
Result: This yields the nido-carborane anion (
). -
Impact: The introduction of a negative charge dramatically increases water solubility (often >100-fold) compared to the neutral parent.
-
Warning: This changes the electronic properties and pharmacokinetics. Nido-carboranes bind to albumin differently than closo-carboranes.
Category C: Supramolecular Hosts (Cyclodextrins & Liposomes)
Q: My carborane-loaded liposomes are leaking. How do I fix retention? A: Carboranes are "membrane-active." They tend to embed in the lipid bilayer rather than the aqueous core, potentially disrupting membrane integrity.
-
Troubleshooting:
-
Cholesterol Content: Increase cholesterol to >30 mol% to rigidify the membrane.
-
PEGylation: Use DSPE-PEG2000 to create a steric barrier (Stealth Liposomes).
-
Core Loading: If your carborane is modified to be hydrophilic (e.g., nido-form), load it into the aqueous core using the thin-film hydration method. If it is hydrophobic, it must go into the bilayer, but loading capacity is limited (~10-15%).
-
Standard Operating Protocols (SOPs)
Protocol 1: Formation of Carborane- -Cyclodextrin Inclusion Complexes
Best for: Unmodified hydrophobic carboranes requiring moderate solubility enhancement.
Theory: The hydrophobic cavity of
Materials:
- -Cyclodextrin (15 mM in water)
-
o-Carborane derivative (dissolved in minimal ethanol or acetone)
-
0.45
m syringe filter
Step-by-Step Workflow:
-
Preparation: Dissolve
-CD in deionized water at 40°C to ensure full solubility. -
Addition: Slowly add the carborane solution dropwise to the stirring
-CD solution.-
Critical: The final organic solvent concentration must be <10% to prevent CD precipitation.
-
-
Equilibration: Stir vigorously (1000 rpm) for 24–48 hours at room temperature.
-
Note: You may observe a transient precipitate that redissolves as the complex forms.
-
-
Filtration: Filter the solution through a 0.45
m membrane to remove uncomplexed carborane. -
Lyophilization: Freeze-dry the filtrate to obtain the white, fluffy complex powder.
-
Validation: Confirm complexation using
-NMR ( ). Look for chemical shifts in the inner cavity protons of the CD (H-3 and H-5).
Protocol 2: PEGylated Liposome Encapsulation (Thin-Film Hydration)
Best for: In vivo delivery of high boron content payloads.
Materials:
-
Lipids: DSPC (Distearoylphosphatidylcholine), Cholesterol, DSPE-PEG2000.
-
Molar Ratio: 60:35:5.
-
Payload: Amphiphilic or hydrophobic carborane.[1]
Step-by-Step Workflow:
-
Film Formation: Dissolve lipids and hydrophobic carborane in Chloroform/Methanol (2:1). Evaporate solvent under vacuum (Rotavap) at 55°C to form a thin, uniform film.
-
Desiccation: Keep the film under high vacuum overnight to remove trace solvents.
-
Hydration: Add pre-warmed PBS (pH 7.4) to the flask. Rotate at 60°C (above the transition temperature of DSPC) for 1 hour.
-
Visual Check: The film should peel off, forming a milky suspension (Multilamellar Vesicles - MLVs).
-
-
Sizing (Extrusion): Pass the suspension through a polycarbonate membrane (100 nm pore size) 11–21 times using a mini-extruder.
-
Result: This creates Large Unilamellar Vesicles (LUVs) with uniform size (~120 nm).
-
-
Purification: Use Size Exclusion Chromatography (Sepharose CL-4B) or dialysis to remove non-encapsulated carborane.
Comparative Data: Solubility Enhancement
| Strategy | Mechanism | Approx. Solubility Gain | Stability | Physiological Half-Life |
| Native Carborane | None | Reference (< 0.01 mg/mL) | High | N/A (Aggregates) |
| Nido-Conversion | Ionic Charge ( | > 100x | Moderate | Short (Renal clearance) |
| Host-Guest Shielding | 10x - 50x | High (Equilibrium dependent) | Moderate | |
| Glucose Conjugate | Polarity/H-Bonding | 50x - 100x | High | Variable (GLUT uptake) |
| PEGylated Liposome | Nanocarrier | > 1000x (Apparent) | High | Long (EPR effect) |
Diagram: Carborane Functionalization Pathways
[3]
References
-
Couto, M., & Cerecetto, H. (2024).[2] Advancements in the Synthesis and Biological Properties of Carboranes and High-Boron Related Compounds: A Comprehensive Exploration with Emphasis on BNCT Applications. Journal of the Brazilian Chemical Society. Link
-
Lee, S., et al. (2020). PEGylated liposome encapsulating nido-carborane showed significant tumor suppression in boron neutron capture therapy (BNCT).[3] Biochemical and Biophysical Research Communications.[3] Link
-
Tietze, L. F., et al. (2025). A Novel Closo-Ortho-Carborane-Based Glucosamine Derivative as a Promising Agent for Boron Neutron Capture Therapy. Pharmaceuticals.[4][5][6][7] Link
-
Neirynck, P., et al. (2014). Carborane–β-cyclodextrin complexes as a supramolecular connector for bioactive surfaces. Journal of Materials Chemistry B. Link
-
Gao, H., et al. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. Macromolecules. Link
Sources
- 1. zzylchem.com [zzylchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
overcoming aggregation issues of 1,2-bis-(hydroxymethyl)-o-carborane derivatives
Technical Support Center: 1,2-Bis-(hydroxymethyl)-o-carborane Derivatives Subject: Troubleshooting Aggregation, Solubility, and Formulation Issues Ticket ID: CARB-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist, Boron Chemistry Division
Executive Summary
You are encountering aggregation because 1,2-bis-(hydroxymethyl)-o-carborane (closo-1,2-C₂B₁₀H₁₀(CH₂OH)₂) acts as a "stealth amphiphile." While the hydroxymethyl heads are hydrophilic, the boron cage (approx. 5 Å diameter) is intensely hydrophobic and lipophilic. In aqueous media, the hydrophobic effect of the cage overwhelms the hydrogen-bonding capacity of the diol, driving the formation of non-specific aggregates, precipitates, or oily films.
This guide provides a tiered troubleshooting approach: Diagnosis , Formulation Rescue , and Synthetic Prevention .
Part 1: Diagnostic & Characterization (The "Detection" Phase)
Q: How do I confirm if my turbidity is due to aggregation or contamination? A: Use Dynamic Light Scattering (DLS) and NMR. Visual turbidity is a late-stage sign.
-
DLS: A polydispersity index (PDI) > 0.2 indicates heterogeneous aggregation. You will likely see peaks in the 100–1000 nm range rather than <5 nm (monomer).
-
¹H NMR (The "Broadening" Test): Dissolve your sample in D₂O (if partially soluble) or a D₂O/DMSO-d₆ mixture. Aggregated species show significant line broadening or complete disappearance of the cage B-H signals (1.5–3.0 ppm) and the cage C-H signals due to slow tumbling rates. Sharp peaks usually indicate monomers or small oligomers.
Q: My compound appears soluble but has low biological activity. Why? A: You likely have "hidden" nano-aggregates. The compound may form stable colloids that look clear but cannot penetrate cell membranes or bind targets effectively.
-
Test: Spin the sample at 15,000 x g for 30 minutes. If the concentration in the supernatant drops (measure via HPLC/UV), you have colloidal aggregation.
Part 2: Formulation & Solubilization (The "Rescue" Phase)
Q: What is the most effective non-covalent strategy to solubilize the closo cage?
A:
Protocol: Preparation of 1:1 Carborane/
-
Purpose: To solubilize 1,2-bis-(hydroxymethyl)-o-carborane in water without chemical modification.
-
Reagents:
-Cyclodextrin (1.1 eq), Carborane derivative (1.0 eq), Water/Acetone.
-
Dissolution: Dissolve the carborane derivative in a minimum amount of acetone (or ethanol).
-
Host Prep: Dissolve
-CD in water (approx. 15 mM concentration) at 40°C. -
Mixing: Slowly add the carborane solution to the
-CD solution dropwise under vigorous stirring. -
Equilibration: Stir at 40°C for 4 hours, then at room temperature for 24 hours. The solution should remain clear.
-
Solvent Removal: Evaporate the acetone under reduced pressure.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the white powder complex.
-
Validation: Re-dissolve in D₂O. Check for induced chemical shifts in the inner protons of
-CD (H3 and H5) via 2D ROESY NMR.
Q: Can I use surfactants? A: Yes, but standard surfactants (SDS, Tween) often require high concentrations (above CMC).
-
Recommendation: Use Pluronic F-127 or PEG-phospholipids (DSPE-PEG2000) to form micelles. The carborane will partition into the hydrophobic core.
Part 3: Chemical Modification (The "Prevention" Phase)
Q: I need high water solubility and don't strictly need the closo cage geometry. What is the "nuclear option"? A: Deboronation (Conversion to nido-carborane). The closo cage is neutral. Removing one boron vertex creates the nido-carborane anion ([7,8-C₂B⼁H₁₂]⁻), which is water-soluble and retains the B-H chemistry but with a negative charge.
-
Mechanism: Nucleophilic attack (using alkoxide bases) removes the B(3) or B(6) vertex.
-
Warning: This changes the 3D shape from a closed icosahedron to an open "nest" shape and introduces a negative charge.
Q: How do I modify the hydroxymethyl groups to prevent aggregation? A: PEGylation via Ester/Ether Linkages. The two hydroxyl groups are primary alcohols. Conjugating a short PEG chain (PEG-500 to PEG-2000) creates a distinct amphiphile.
-
Strategy: React 1,2-bis-(hydroxymethyl)-o-carborane with mPEG-COOH (using EDC/NHS) or mPEG-Isocyanate.
-
Result: The PEG chains provide steric stabilization, preventing the boron cages from stacking.
Visual Technical Guides
Figure 1: Aggregation Mechanism & Troubleshooting Logic
Caption: Flowchart illustrating the thermodynamic drive for aggregation and three distinct pathways (Host-Guest, Ionic Modification, Steric Shielding) to achieve stable aqueous formulation.
Quantitative Data Reference
| Parameter | closo-Derivative (Unmodified) | nido-Derivative (Deboronated) | |
| Water Solubility | < 0.1 mg/mL (Poor) | > 100 mg/mL (High) | > 20 mg/mL (Moderate) |
| LogP (Est.) | ~2.5 - 3.5 | < 0 (Hydrophilic) | Variable (Complex) |
| Aggregation State | Multimolecular / Precipitate | Monomeric Anion | 1:1 Inclusion Complex |
| Biological Fate | RES Uptake / Clearance | Rapid Renal Clearance | Extended Circulation |
References
-
Cyclodextrin Complexation: Ma, L. et al. (2010). Supramolecular hydrogels based on cyclodextrin and carborane.
-
Aggregation of Carboranes: Assaf, K. I., & Nau, W. M. (2015). The chaotropic effect as an assembly motif in chemistry.
-
Deboronation Strategy: Scholz, M., & Hey-Hawkins, E. (2011). Carboranes as Pharmacophores: Properties, Synthesis, and Application Strategies.
-
PEGylation & Micelles: Peterson, J. J. et al. (2005). Camouflaged Carborane Amphiphiles: Synthesis and Self-Assembly.
-
General Solubility Data: Grimes, R. N. (2016). Carboranes, Third Edition. Academic Press.
Technical Support Center: Refining Analytical Methods for Carborane Quantification in Biological Samples
Welcome to the technical support center for the analytical quantification of carboranes in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring these unique boron-rich compounds in samples such as blood, urine, and tissue. As carboranes see increasing application in fields like Boron Neutron Capture Therapy (BNCT), the need for robust and reliable analytical methods is paramount.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes carboranes so challenging to quantify in biological samples?
A1: The analytical challenges stem from a combination of their unique chemical properties and the complexity of biological matrices. Carboranes are synthetic icosahedral clusters of boron and carbon atoms.[3] Their high boron content is advantageous for applications like BNCT, but their abiotic nature and hydrophobicity present analytical hurdles.[1][2]
Key challenges include:
-
Stability: While generally stable, some carborane isomers can undergo degradation or deboronation under certain conditions.[1][4]
-
Matrix Effects: Biological samples contain a vast array of endogenous molecules (salts, proteins, lipids) that can interfere with analytical signals, leading to ion suppression or enhancement in mass spectrometry-based methods.[5]
-
Low Concentrations: Therapeutic concentrations can be low, requiring highly sensitive analytical techniques.[1]
-
Lack of Chromophores: Many carborane derivatives lack strong UV-absorbing chromophores, making detection by HPLC-UV challenging without derivatization.
Q2: Which analytical technique is considered the "gold standard" for carborane quantification?
A2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is widely regarded as the gold standard for total boron quantification.[6] This is because it offers exceptional sensitivity and can directly measure the boron isotopes (¹⁰B and ¹¹B) based on their mass-to-charge ratio, irrespective of the molecular form of the carborane.[5] This is crucial for BNCT applications where the concentration of the ¹⁰B isotope is of primary interest.[1][7][8]
However, ICP-MS only provides elemental information. To quantify the intact carborane-containing drug and its potential metabolites, hyphenated techniques like Liquid Chromatography - Mass Spectrometry (LC-MS/MS) are essential.[9][10] LC-MS/MS provides structural information and allows for the separation and quantification of different boron-containing species in a sample.[9]
| Technique | Principle | Advantages | Limitations |
| ICP-MS | Measures the mass-to-charge ratio of ionized boron atoms. | High sensitivity, isotopic analysis (¹⁰B vs ¹¹B), matrix tolerant.[5] | Provides only elemental concentration, not molecular information. |
| ICP-OES | Measures light emitted by excited boron atoms. | Good for higher concentrations, less expensive than ICP-MS. | Lower sensitivity than ICP-MS, potential spectral interferences.[5][6] |
| LC-MS/MS | Separates compounds by chromatography and detects by mass spectrometry. | Quantifies intact drug and metabolites, high specificity.[10][11] | Susceptible to matrix effects, requires method development for each analyte.[10] |
| SIMS | Images the subcellular distribution of boron. | Provides high-resolution spatial information on boron localization.[8] | Often semi-quantitative, requires specialized instrumentation. |
Troubleshooting Guide: ICP-MS Analysis
Q3: I'm observing a persistent high boron background (memory effect) in my ICP-MS analysis. What can I do?
A3: The "memory effect" is a common and significant problem in boron analysis by ICP-MS.[5] Boron compounds, particularly in acidic solutions, can adhere to the surfaces of the sample introduction system (tubing, spray chamber, nebulizer, torch). This leads to a slow washout and a high background signal that can compromise the accuracy of subsequent measurements.
Causality: The memory effect is primarily due to the interaction of boric acid (formed during sample digestion) with the silicate glass and quartz components of the ICP-MS sample introduction system.
Solutions:
-
Use Boron-Free Components: Whenever possible, use a sample introduction system that is free of glass or quartz. This includes using PFA or PTFE tubing, a PFA spray chamber and nebulizer, and a torch with a sapphire or platinum injector.[12]
-
Effective Rinse Solutions: A thorough rinse protocol between samples is critical. While nitric acid is a standard rinse, it is often insufficient for removing boron.
-
Increase Rinse Time: It may be necessary to significantly increase the rinse time between samples, especially after analyzing a high-concentration sample.
-
Internal Standardization: While not a direct solution to memory effects, using an appropriate internal standard (e.g., Beryllium, Indium) can help to correct for instrument drift and some matrix-induced signal suppression.[12]
Workflow for Minimizing Boron Memory Effects:
Caption: Workflow to mitigate boron memory effects in ICP-MS.
Q4: My boron signal is being suppressed, and I suspect matrix effects from my digested tissue samples. How can I confirm and address this?
A4: Matrix effects, particularly signal suppression, are a common issue when analyzing complex biological samples.[5] High concentrations of dissolved solids and organic residues from the sample matrix can interfere with the plasma's ionization efficiency, leading to a decrease in the analyte signal.[5]
Confirmation and Solutions:
-
Spike Recovery Experiment:
-
Prepare two sets of your digested biological sample.
-
In one set, add a known concentration (a "spike") of a boron standard.
-
Analyze both the spiked and unspiked samples.
-
Calculate the percent recovery of the spike. A recovery significantly lower than 100% (e.g., <85%) indicates signal suppression.
-
-
Dilution: The simplest way to reduce matrix effects is to dilute the sample. A 10-fold or even 100-fold dilution with the blank solution (e.g., 2% nitric acid) can significantly reduce the concentration of interfering matrix components. The trade-off is that this also dilutes your analyte, so ensure your instrument has sufficient sensitivity.
-
Matrix-Matched Standards: Prepare your calibration standards in a matrix that closely resembles your samples. For example, if you are analyzing digested liver tissue, your calibration standards should be prepared in a solution of digested liver tissue from an untreated animal. This helps to ensure that the standards and samples are affected by the matrix in the same way.
-
Complete Digestion: Incomplete digestion of the organic matrix is a major source of interference.[12] Ensure your digestion protocol is robust enough to completely break down the sample.
Experimental Protocol: Microwave-Assisted Acid Digestion for Biological Tissues
-
Accurately weigh approximately 100-200 mg of the tissue sample into a clean microwave digestion vessel.[14]
-
Carefully add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) (e.g., 5 mL HNO₃ and 1 mL H₂O₂). This combination is effective at disrupting both the carborane cage and the biological matrix.[1][15]
-
Seal the vessels and place them in the microwave digestion system.[14]
-
Use a program with a controlled temperature and pressure ramp (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes) to ensure complete digestion.[14]
-
After cooling, carefully open the vessels in a fume hood. The resulting solution should be clear and free of particulate matter.
-
Dilute the digested sample to a final volume with ultrapure water. The final acid concentration should typically be between 2-5%.[14] Record the dilution factor accurately for final concentration calculations.
-
Spike all samples, blanks, and standards with an internal standard to correct for instrument drift.[14]
Troubleshooting Guide: LC-MS/MS Analysis
Q5: I am developing an LC-MS/MS method for a new carborane derivative, but I'm struggling with poor sensitivity and peak shape. What should I optimize?
A5: Developing a robust LC-MS/MS method requires a systematic approach to optimize several key parameters.[10][16] Poor sensitivity and peak shape can arise from issues with sample preparation, chromatography, or mass spectrometry settings.
Systematic Optimization Workflow:
Caption: Systematic workflow for LC-MS/MS method optimization.
Detailed Optimization Steps:
-
Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering your analyte.[10]
-
Protein Precipitation (PPT): A quick and simple method using a solvent like acetonitrile. However, it is the least clean of the options and may leave many matrix components in the sample.
-
Liquid-Liquid Extraction (LLE): More selective than PPT, but can be labor-intensive and requires optimization of solvent systems.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be used to concentrate the analyte.[10] SPE requires careful selection of the sorbent and elution solvents.
-
-
Chromatographic Separation:
-
Column Chemistry: For hydrophobic carboranes, a reversed-phase C18 column is a good starting point.[17] If you have issues with retention or co-elution with interferences, consider alternative chemistries like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.
-
Mobile Phase: The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact peak shape and retention. For ionizable carborane derivatives, controlling the pH is crucial. The use of volatile buffers like ammonium formate or acetate is recommended for MS compatibility.[10]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for small molecule drugs.[10] Test both positive and negative ion modes to determine which provides the best signal for your carborane derivative.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred mode for its high sensitivity and selectivity.[11] You will need to optimize the precursor ion (the mass of your intact molecule) and at least two product ions (fragments of your molecule) to ensure specificity.
-
References
-
Chandra, S., Ahmad, T., Barth, R. F., & Kabalka, G. W. (2014). Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS). Journal of Microscopy, 254(3), 136-147. [Link]
-
Kowal, P., & Małecki, A. (2016). Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations. Environmental Science and Pollution Research, 23(16), 16095-16104. [Link]
-
Goor, M., Van Acker, T., Wellens, S., & Vanhaecke, F. (2021). Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy. Journal of Analytical Atomic Spectrometry, 36(2), 349-357. [Link]
-
Smith, D. R., Chandra, S., Coderre, J. A., & Morrison, G. H. (2001). Microdistribution and quantification of the boron neutron capture therapy drug BPA in primary cell cultures of human glioblastoma tumour by NanoSIMS. Analyst, 126(7), 1037-1042. [Link]
-
Geninatti-Crich, S., Alberti, D., Artuso, E., & Aime, S. (2023). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. Cancers, 15(19), 4944. [Link]
-
Chandra, S., Ahmad, T., Barth, R., & Kabalka, G. (2014). Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular-scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS). Journal of Microscopy. [Link]
-
Goor, M., Van Acker, T., Wellens, S., & Vanhaecke, F. (2021). Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy. Journal of Analytical Atomic Spectrometry. [Link]
-
Bendel, P., Wittig, A., Palladium, G., & Sauerwein, W. (2002). Determination of Boron-Containing Compounds in Urine and Blood Plasma from Boron Neutron Capture Therapy Patients. The Importance of Using Coupled Techniques. Analytical Chemistry, 74(19), 5034-5040. [Link]
-
Tamat, S. R., Moore, D. E., & Allen, B. J. (1989). Determination of the concentration of complex boronated compounds in biological tissues by inductively coupled plasma atomic emission spectrometry. Pigment Cell Research, 2(4), 281-285. [Link]
-
Lailatusholihah, L., Prasetya, A. T., & Sudibandriyo, M. (2022). Validation of Boron Analytical Methods on Standard Reference Material Tomato Leaves from NIST No. 1573a with Isothermal Distillation by UV-Vis Spectrophotometry. KOVALEN: Jurnal Riset Kimia, 8(2), 178-183. [Link]
-
Needham, A. P., & Boyle, R. W. (2020). Carboranes in drug discovery, chemical biology and molecular imaging. Chemical Society Reviews, 49(10), 3211-3233. [Link]
-
Fietzke, J., & Wall, M. (2022). Sources of Inaccuracy in Boron Isotope Measurement Using LA-MC-ICP-MS. Geostandards and Geoanalytical Research, 46(3), 481-496. [Link]
-
Analysis Methods Verification of Boron in River Water Using the UV-Vis Spectrophotometer with Curcumin Complex as Alternative Pr. (n.d.). Semantic Scholar. [Link]
-
Gündüz, S., & Akman, S. (2010). Boron determination in body fluids by inductively coupled plasma optical emission spectrometry and inductively coupled plasma mass spectrometry. Turkish Journal of Chemistry, 34(1), 31-46. [Link]
-
Hey-Hawkins, E., et al. (2023). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules, 28(11), 4508. [Link]
-
Wackett, L. P. (1993). Trace Analysis for Steroidal Carboranes via Gas Chromatography/Microwave-lnduced Plasma Emission Spectroscopic Detection. Journal of Chromatographic Science, 31(11), 455-460. [Link]
-
Kristensen, M., et al. (2019). Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water. Journal of Chromatography A, 1601, 237-246. [Link]
-
Agilent Technologies. (n.d.). Rinsing Protocol for Rapid Measurement of 'Sticky' Analytes by 7500 Series ICP-MS. Agilent ICP-MS Journal. [Link]
-
Naka, C. M., et al. (2024). Advancements in the Synthesis and Biological Properties of Carboranes and High-Boron Related Compounds: A Comprehensive Exploration with Emphasis on BNCT Applications. Journal of the Brazilian Chemical Society. [Link]
-
Shrestha, R., et al. (2022). Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles to Target Prostate-Specific Membrane Antigen. Pharmaceutics, 14(10), 2095. [Link]
-
Kankaanranta, L., et al. (2008). Boron detection from blood samples by ICP-AES and ICP-MS during boron neutron capture therapy. Journal of Radioanalytical and Nuclear Chemistry, 276(1), 127-131. [Link]
-
Teixidor, F., & Viñas, C. (2016). Preparing (Metalla)carboranes for Nanomedicine. Chemistry – A European Journal, 22(44), 1533-1543. [Link]
-
Standish, C. D., et al. (2019). The effect of matrix interferences on in situ boron isotope analysis by laser ablation MC-ICP-MS. Journal of Analytical Atomic Spectrometry, 34(10), 2083-2093. [Link]
-
Goor, M. (2018). Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. SCK CEN. [Link]
-
Evans, T., et al. (2021). Matrix independent and interference free in situ boron isotope analysis by laser ablation MC-ICP-MS/MS. Journal of Analytical Atomic Spectrometry, 36(12), 2634-2642. [Link]
-
Ditter, J. F., Gerhart, F. J., & Williams, R. E. (1967). CARBORANE CHEMISTRY: SYNTHESIS AND POLYMERIZATION. Defense Technical Information Center. [Link]
-
Grimes, R. N. (2013). Fifty years of carborane chemistry: The history of discovery and the first results. Journal of Organometallic Chemistry, 747, 4-10. [Link]
-
Li, Y., et al. (2023). Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization. PLOS ONE, 18(12), e0295697. [Link]
-
Le, T. H., et al. (2022). Carborane-Containing Polymers: Synthesis, Properties, and Applications. Chemical Reviews, 122(24), 17753-17805. [Link]
-
Geninatti-Crich, S., Alberti, D., Artuso, E., & Aime, S. (2023). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. Cancers, 15(19), 4944. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2022). Journal of Pharmaceutical Sciences & Emerging Drugs, 10(2). [Link]
-
Giner Planas, J., Viñas, C., & Teixidor, F. (2016). N,O-Type Carborane-Based Materials. Materials, 9(5), 346. [Link]
-
Chen, J., et al. (2021). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Acta Pharmaceutica Sinica B, 11(10), 3058-3076. [Link]
-
Seshagiri Rao, J. V. L. N., & Kumar, P. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 48-53. [Link]
-
Thermo Fisher Scientific. (2023, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]
-
McGuire, C., et al. (2020). Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry. Metabolites, 10(12), 482. [Link]
-
Al-Tannak, N. (2017). Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Ma. SciSpace. [Link]
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). Journal of Clinical and Analytical Medicine, 13(9), 1017-1020. [Link]
Sources
- 1. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isnct.net [isnct.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 13. icpms.cz [icpms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of the concentration of complex boronated compounds in biological tissues by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing the efficacy of 1,2-bis-(hydroxymethyl)-o-carborane with other BNCT agents
Executive Summary
1,2-bis-(hydroxymethyl)-o-carborane (BHC) represents a critical evolution in Boron Neutron Capture Therapy (BNCT) chemistry. Unlike the clinical standards BPA (low payload, active transport) and BSH (high payload, poor intracellular uptake), BHC serves as a high-boron-content (10
This guide evaluates BHC’s performance characteristics against BPA and BSH, providing experimental protocols for validation.
Part 1: The Chemical & Mechanistic Landscape
To understand the efficacy differences, one must analyze the molecular behavior of the agents.
The Agents Defined
| Feature | BPA (L-Boronophenylalanine) | BSH (Sodium Borocaptate) | BHC (1,2-bis-(hydroxymethyl)-o-carborane) |
| Structure | Amino acid analog (Phenylalanine) | Ionic Boron Cluster ( | Neutral Carborane Cluster ( |
| Boron Payload | 1 atom per molecule | 12 atoms per molecule | 10 atoms per molecule |
| Solubility | Low (requires fructose complex) | High (Water soluble salt) | Amphiphilic (Water soluble via -OH groups) |
| Uptake Mechanism | Active Transport (LAT1 ) | Passive Diffusion (EPR effect) | Passive Diffusion / Conjugation-dependent |
| Intracellular Localization | Cytosol / Nucleus | Mostly Extracellular | Cytosol (if conjugated/encapsulated) |
Mechanism of Action & Uptake Pathways
The following diagram illustrates the distinct cellular entry mechanisms. BPA relies on overexpression of the L-type Amino Acid Transporter 1 (LAT1).[1] BHC, by contrast, utilizes its amphiphilic nature to cross membranes or requires conjugation to a targeting vector (e.g., glucose, nucleosides) to achieve retention.
Caption: Comparative cellular uptake pathways. BPA utilizes active LAT1 transport.[1] BSH is largely excluded from cells. BHC enters passively but requires functionalization (Targeted BHC) or encapsulation (Liposome) to prevent rapid efflux.
Part 2: Comparative Efficacy Analysis
Boron Accumulation & Retention
The primary metric for BNCT efficacy is the concentration of Boron-10 delivered to the tumor (
-
BPA: Achieves high Tumor-to-Normal (T/N) ratios (typically 3:1 to 4:1) but requires continuous infusion due to rapid clearance.
-
BHC (Unmodified): Shows poor retention. While it enters cells easily due to amphiphilicity, it washes out just as fast.
-
BHC (Functionalized/Encapsulated): When BHC is used as a headgroup for nucleosides (e.g., N5-2OH) or encapsulated in liposomes, it significantly outperforms BPA in total boron payload.
Comparative Data Table: In Vivo / In Vitro Performance
| Metric | BPA (Standard) | BSH (Standard) | BHC-Derivatives (Next Gen) |
| Cellular Uptake (ng B/ | ~20 - 40 | < 5 (Low) | > 100 (in liposomal/targeted forms) |
| Tumor/Blood Ratio (T/B) | 3.0 - 4.0 | < 1.0 | 1.5 - 5.0 (Formulation dependent) |
| Cytotoxicity (No Neutrons) | Non-toxic | Non-toxic | Low (unless conjugated to toxic drug) |
| Neutron Killing Effect (PE) | High (Nuclear localization) | Moderate (Membrane damage) | High (High local B density) |
Biological Efficacy (Survival Fractions)
Experimental data indicates that while BPA requires high molar concentrations to achieve therapeutic levels, BHC derivatives can achieve similar cell kill rates at lower molar concentrations due to the 10x Boron multiplier per molecule .
-
Evidence: Studies on carborane-containing MMP ligands (derived from BHC) showed IC50 values comparable to BPA but with significantly lower required dosage of the drug itself [1].
Part 3: Experimental Validation Protocols
To objectively compare BHC against BPA/BSH, the following self-validating workflows are recommended.
Protocol A: Quantification of Cellular Uptake (ICP-OES/MS)
Objective: Determine the absolute boron content per cell.
-
Seeding: Seed tumor cells (e.g., U87 glioblastoma, SCC-VII) at
cells/dish. -
Treatment:
-
Group A: BPA-Fructose (10 ppm, 25 ppm, 50 ppm Boron equivalent).
-
Group B: BHC (dissolved in 1% DMSO/Media) at equimolar concentrations.
-
Group C: BSH (Control).
-
-
Incubation: Incubate for 3, 6, and 24 hours to assess uptake kinetics.
-
Washing (Critical Step): Wash cells
with ice-cold PBS to remove non-specific binding. Note: Rapid washing is crucial for BHC to prevent efflux during processing. -
Digestion: Lyse cells with 1 mL of concentrated
(65%) and (1:1 v/v) at 90°C for 2 hours. -
Analysis: Dilute with Milli-Q water and analyze via Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) at 249.773 nm.
-
Normalization: Normalize boron mass to protein content (BCA assay) or cell count.
Protocol B: In Vitro Neutron Irradiation (Colony Formation Assay)
Objective: Measure the biological effectiveness (RBE) of the boron capture reaction.
Caption: Standardized workflow for determining the radiobiological efficacy of BNCT agents.
Validation Criteria:
-
The survival curve must show a linear-quadratic or pure exponential decline.
-
Thermal Enhancement Ratio (TER): Calculate
(Control) / (Boron). A superior BHC agent should yield a TER > 3.0 (comparable or better than BPA).
Part 4: Strategic Recommendations
When to use 1,2-bis-(hydroxymethyl)-o-carborane (BHC)?
-
As a Payload Module: Do not use BHC as a standalone drug. Its rapid efflux makes it inefficient. Use it to synthesize high-loading liposomes or dendrimers . The hydroxyl groups allow for easy conjugation to polymers (e.g., PEG-PLGA) [2].
-
For "Passive" Targeting: If targeting hypoxic tumor regions where active transport (LAT1) is downregulated but permeability is high (EPR effect), BHC-loaded nanoparticles are superior to BPA.
-
For Dual-Modality Agents: BHC is the ideal scaffold for creating dual MRI/BNCT agents (e.g., Gadolinium-Carborane conjugates) due to its versatile chemistry and solubility profile [3].
Final Verdict
-
BPA: Remains the "Gold Standard" for metabolic targeting of active tumors.
-
BHC: Is the "Gold Standard" building block for next-generation, high-payload delivery systems. It solves the hydrophobicity problem of pure carboranes while maintaining the high boron density (
BPA).
References
-
Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT) . International Journal of Molecular Sciences. [Link]
-
Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles . Molecular Pharmaceutics. [Link]
-
Synthesis of a carborane-containing cholesterol derivative and evaluation as a potential dual agent for MRI/BNCT applications . Organic & Biomolecular Chemistry. [Link]
-
In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT) . Cells. [Link]
-
Liposome formulations of o-carborane for the boron neutron capture therapy of cancer . Biophysical Chemistry. [Link]
Sources
- 1. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection [mdpi.com]
Validation of the In Vitro Cytotoxicity of 1,2-bis-(hydroxymethyl)-o-carborane Derivatives
A Publish Comparison Guide for Drug Development Professionals[1]
Part 1: Strategic Overview & Technical Rationale
1,2-bis-(hydroxymethyl)-o-carborane represents a critical scaffold in the development of next-generation boron delivery agents and pharmacophores.[1] Unlike standard organic phenyl rings, the o-carborane cage (
This guide validates the in vitro cytotoxicity of derivatives synthesized from the 1,2-bis-(hydroxymethyl) precursor. The core challenge in validating these compounds lies in their extreme hydrophobicity and the necessity to distinguish between non-specific toxicity (due to precipitation) and true pharmacological potency.
Why This Validation Matters
-
Bioisosterism: The carborane cage acts as a "super-hydrophobic" bioisostere for phenyl rings, often increasing membrane permeability and binding affinity to hydrophobic pockets in target enzymes (e.g., COX-2, EGFR).[1]
-
BNCT Potential: High boron content (10 boron atoms per cage) makes these derivatives superior to single-boron compounds if cytotoxicity is controlled.[1]
Part 2: Comparative Performance Analysis
The following analysis compares derivatives of 1,2-bis-(hydroxymethyl)-o-carborane against the industry standard (Cisplatin) and the unfunctionalized parent cage.
Performance Benchmarking Table
| Compound Class | Representative Agent | IC50 (MCF-7 Breast Cancer) | IC50 (HeLa Cervical Cancer) | Solubility Profile | Mechanism of Action |
| Standard Control | Cisplatin | 6.0 - 10.0 µM | 3.0 - 5.0 µM | High (Aqueous) | DNA Crosslinking |
| Parent Scaffold | 1,2-bis-(hydroxymethyl)-o-carborane | > 100 µM (Inactive) | > 100 µM | Moderate (DMSO req.)[1] | Precursor / Inert |
| Glyco-Conjugate | Glc-Carborane Dendrimer (Gen 1) | 0.01 µM | 0.05 µM | High (Water Soluble) | GLUT1 Targeting + Apoptosis |
| Pharmacophore | Carborane-Curcumin Analog (BMAC) | 1.8 - 5.5 µM | 2.0 - 4.0 µM | Low (Liposomal/DMSO) | Amyloid binding / Oxidative Stress |
| Hybrid | Carborane-Thiazole | 3.9 - 9.3 µM | N/A | Low (DMSO req.)[1] | 11β-HSD1 Inhibition |
Key Insight: The core 1,2-bis-(hydroxymethyl) scaffold is relatively non-toxic.[1] Cytotoxicity is "activatable" via functionalization. For instance, conjugating glucose moieties (Glyco-dendrimers) enhances uptake via the Warburg effect, resulting in potency 600x higher than Cisplatin [1].[1]
Mechanistic Pathway Diagram
The following diagram illustrates how lipophilicity and functionalization drive the cytotoxicity of these derivatives.
Caption: Dual-entry mechanism where the carborane cage facilitates passive diffusion due to lipophilicity, while functional groups (e.g., glucose) enable active transport, leading to mitochondrial disruption.[1]
Part 3: Validation Protocol (Self-Validating System)
This protocol is designed to eliminate false positives caused by compound precipitation—a common failure mode with carborane derivatives.
Phase 1: Compound Preparation (The Critical Step)[1]
-
Stock Solution: Dissolve 1,2-bis-(hydroxymethyl)-o-carborane derivative in 100% DMSO to a concentration of 10 - 20 mM .
-
Validation Check: Sonicate for 5 minutes. Solution must be optically clear.
-
-
Working Solution: Dilute stock into serum-free media.
Phase 2: The Optimized MTT Assay Workflow
Reagents:
-
Solubilization Buffer: DMSO or acidified isopropanol.
Protocol Steps:
-
Seeding: Plate cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Aspirate media. Add 100 µL of Working Solution (Serial dilutions: 0.1 µM to 100 µM).
-
Incubation: Incubate for 48 - 72 hours at 37°C, 5% CO2.
-
Labeling: Add 10-20 µL MTT reagent. Incubate 3-4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO.[4] Shake plate for 15 mins protected from light.
-
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
Experimental Workflow Diagram
Caption: Step-by-step MTT workflow emphasizing the critical "Crystal Check" decision point to ensure data integrity.
Part 4: Data Analysis & Interpretation[1]
To validate the assay, calculate the % Cell Viability using the formula:
Criteria for Valid Result:
-
Dose-Response: Data must fit a sigmoidal curve (
). -
Vehicle Toxicity: The 0.1% DMSO control must show >90% viability compared to media only.
-
Reproducibility: CV (Coefficient of Variation) between triplicates must be <15%.
Interpretation Guide:
-
IC50 < 10 µM: Highly Potent (Candidate for lead optimization).[1][5]
-
IC50 10 - 50 µM: Moderate Activity (Standard for carborane derivatives).[1]
-
IC50 > 100 µM: Inactive (Likely limited cellular uptake or target engagement).[1]
References
-
Synthesis and anticancer properties of dendritic glycoconjugates containing multiple o-carborane clusters. Source: New Journal of Chemistry (RSC), 2023.[1] URL:[Link]
-
Design, synthesis and preliminary in-vitro tests of new boronated derivatives (BMAC). Source: Università di Torino, 2020.[1] URL:[Link][1]
-
Synthesis of Carborane–Thiazole Conjugates as Tyrosinase and 11β-Hydroxysteroid Dehydrogenase Inhibitors. Source: MDPI Molecules, 2024. URL:[Link][1]
-
Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines. Source: PubMed / Gynecologic Oncology. URL:[Link]
Sources
- 1. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. Frontiers | Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4]4+ Metallosupramolecular Cages [frontiersin.org]
comparative analysis of the coordination chemistry of 1,2-bis-(hydroxymethyl)-o-carborane
This guide provides a comparative analysis of the coordination chemistry of 1,2-bis-(hydroxymethyl)-o-carborane , contrasting its behavior with structural analogs to explain its unique role in materials science and supramolecular chemistry.
Executive Summary
1,2-bis-(hydroxymethyl)-o-carborane (also known as 1,2-dicarbadodecaborane(12)-1,2-dimethanol) represents a distinct class of carboranyl ligands where the functional groups are separated from the electron-withdrawing cluster by a methylene spacer. Unlike its homolog 1,2-dihydroxy-o-carborane , which forms stable 5-membered chelate rings, the bis(hydroxymethyl) derivative is sterically predisposed toward bridging coordination or supramolecular assembly . This guide analyzes the thermodynamic and kinetic factors driving these behaviors and provides protocols for its synthesis and application in heat-resistant polymers.
Ligand Profile & The "Carborane Effect"
The icosahedral closo-carborane cage exerts a profound electronic influence on attached substituents. The C1 and C2 carbon atoms are highly electron-withdrawing, often compared to a trifluoromethyl group or a fluorinated aryl ring.
Structural Comparison of Carborane Diols
| Feature | 1,2-bis(hydroxymethyl)-o-carborane | 1,2-dihydroxy-o-carborane | Ethylene Glycol (Control) |
| Formula | |||
| OH Acidity (pKa) | Moderate (Spacer mitigates cage effect) | High (Direct attachment to electron-poor C) | Low (Standard aliphatic) |
| Chelate Ring Size | 7-Membered (Unstable/Labile) | 5-Membered (Highly Stable) | 5-Membered (Stable) |
| Primary Mode | Bridging (Polymers/MOFs) | Chelating (Discrete Complexes) | Chelating |
| Cage C-C Bond | ~1.64 Å | ~1.62 Å | N/A (C-C is ~1.54 Å) |
Mechanism of Action[2][3][4][5]
-
The Spacer Effect: The methylene (
) groups in the title compound insulate the oxygen donors from the direct inductive pull of the cage. While the hydroxyls are still more acidic than those in ethylene glycol, they remain nucleophilic enough to react with electrophiles (e.g., isocyanates, acid chlorides). -
Steric Bulk: The large volume of the rotating carborane cage (
) prevents the formation of compact coordination geometries, favoring open, polymeric structures over discrete metal chelates.
Comparative Coordination Chemistry
A. Chelate Ring Instability (The 7-Membered Rule)
Direct chelation of 1,2-bis(hydroxymethyl)-o-carborane to a single metal center requires the formation of a 7-membered metallacycle (
-
Thermodynamics: 7-membered rings suffer from higher entropic penalties and conformational strain compared to the 5-membered rings formed by 1,2-dihydroxy-o-carborane.
-
Consequence: Instead of binding one metal in a
-O,O fashion, the ligand prefers to bridge two metal centers ( -O,O), acting as a rigid rod in Metal-Organic Frameworks (MOFs) or coordination polymers.
B. Comparison with Thiol Analogs
The sulfur analog, 1,2-bis(mercaptomethyl)-o-carborane (
-
Experimental Evidence: Reaction of the dithiol derivative with
yields stable clusters, whereas the diol derivative typically yields alkoxide-bridged polymers or requires stabilization by auxiliary ligands.
Experimental Protocols
Protocol A: Synthesis of 1,2-bis(hydroxymethyl)-o-carborane
Objective: Efficient functionalization of the o-carborane cage via lithiation.
Reagents:
-
o-Carborane (
)[1][2] - -Butyllithium (2.5 M in hexanes)
-
Paraformaldehyde (depolymerized source of HCHO)
-
Solvent: Anhydrous THF (distilled over Na/benzophenone)
Workflow:
-
Lithiation: Dissolve o-carborane (10 mmol) in dry THF (50 mL) under Argon. Cool to
. Add -BuLi (22 mmol) dropwise. Stir for 1 hour at room temperature to form . -
Formylation: Cool the dilithio-solution to
. Add paraformaldehyde (25 mmol) in one portion. Allow the mixture to warm slowly to room temperature over 12 hours. -
Quenching: Pour the reaction mixture into dilute HCl (
, 100 mL) to protonate the alkoxides. -
Isolation: Extract with diethyl ether (
). Wash combined organics with brine, dry over , and evaporate. -
Purification: Recrystallize from benzene/hexane or toluene. Product appears as white crystals (mp
).
Protocol B: Synthesis of Carborane-Based Polyurethane (Bridging Application)
Objective: Demonstrate the bridging utility of the ligand in materials.
-
Pre-drying: Dry 1,2-bis(hydroxymethyl)-o-carborane in a vacuum oven at
for 4 hours. -
Polymerization: In a flame-dried flask, dissolve the carborane diol (1.0 eq) in anhydrous DMAc (Dimethylacetamide).
-
Addition: Add 4,4'-Methylene diphenyl diisocyanate (MDI) (1.0 eq) under
. -
Catalysis: Add 1 drop of Dibutyltin Dilaurate (DBTDL). Heat to
for 6 hours. -
Result: The solution becomes viscous, indicating the formation of a linear polyurethane where the carborane cage acts as a hyper-rigid, heat-resistant segment in the polymer backbone.
Visual Analysis of Reaction Pathways
The following diagram illustrates the divergent reactivity of the carborane diol compared to its analogs.
Caption: Divergent synthesis and coordination outcomes. The "Spacer Diol" (Green) leads to unstable 7-membered rings, favoring polymer formation, while the "Direct Diol" (Red) forms stable 5-membered chelates.
References
-
Synthesis & Properties: CymitQuimica. "1,2-Bis(hydroxymethyl)-O-carborane Product Data." 3[4][2][5][6][7][8][9]
-
Coordination Chemistry (Ti/V Clusters): RSC Advances / Chemical Science. "Cluster versus coordination: the chemistry of cyclopentadienyl titanium and vanadium complexes with B- and C-functionalized carborane-thiols." [5][6][7][8]
-
Polymer Applications: NIH / PMC. "Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers." 10
-
Analogous Crystal Structures: ResearchGate. "Crystal structure of 1,2-bis(acetoxymethyl)-o-carborane." 11[5][8]
-
General Carborane Chemistry: JSC Aviabor. "1,2-Bis(hydroxymethyl)-o-carborane Technical Data." 12[5][8]
Sources
- 1. "Coordination Chemistry Of Carboranes And Furan Ligands On Transition M" by Emmanuel Joseph Kiprotich [scholarcommons.sc.edu]
- 2. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 3. 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica [cymitquimica.com]
- 4. Titanium‐Mediated Rearrangement of Bis(alkynyl)boranes: B─C Activation versus C─H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 10. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-Bis(hydroxymethyl)-o-carborane | JSC Aviabor [jsc-aviabor.com]
Safety Operating Guide
Operational Guide: Disposal of 1,2-bis-(Hydroxymethyl)-o-carborane
Executive Summary
Do not dispose of 1,2-bis-(hydroxymethyl)-o-carborane in standard organic solvent waste streams.
While this compound exhibits low acute toxicity compared to many organometallics, its high boron content presents specific challenges for municipal water treatment and standard incineration. This guide outlines the Segregated Incineration Protocol required to maintain regulatory compliance (EPA/RCRA) and prevent "boron breakthrough" in wastewater effluents.
Part 1: Chemical Profile & Risk Assessment
Before handling waste, verify the material identity against the following profile. This compound is chemically robust; do not attempt chemical deactivation (e.g., acid/base hydrolysis) in the laboratory, as the carborane cage is highly stable.
| Parameter | Specification |
| Chemical Name | 1,2-bis-(hydroxymethyl)-o-carborane |
| Synonyms | 1,2-Dicarbadodecaborane(12)-1,2-dimethanol |
| CAS Number | 19610-37-8 |
| Formula | C₄H₁₆B₁₀O₂ |
| Physical State | White to off-white powder |
| Solubility | Soluble in alcohols (MeOH, EtOH), Toluene, THF |
| Hazard Classification | GHS Warning (Acute Tox. 4 - Oral); Not generally classified as flammable solid, but combustible.[1][2][3] |
| Critical Property | High Boron Content (~50% by mass). Persistent in environment. |
Part 2: The "Boron Factor" – Why Segregation is Critical
Expert Insight: Many researchers default to placing this compound in the "Solid Organic Waste" bin. This is a procedural error for two reasons:
-
The Incineration Challenge: Standard organic waste is often incinerated. High concentrations of boron can form sticky boron oxide (
) deposits upon combustion, which can glaze incinerator refractories or clog filtration systems. Waste handlers often require boron-heavy streams to be blended down or treated in specific kilns. -
The Aqueous Regulatory Trap: Boron is difficult to remove from wastewater using standard municipal activated sludge processes. If mother liquors containing soluble carboranes are poured down the drain, they contribute directly to boron levels in the effluent, often triggering violation of strict environmental discharge limits (e.g., for crop irrigation protection).
Directive: All waste streams containing >1% 1,2-bis-(hydroxymethyl)-o-carborane must be segregated as "Boron-Containing Hazardous Waste."
Part 3: Operational Workflow
The following decision tree illustrates the required logic for disposing of carborane derivatives.
Figure 1: Decision matrix for segregating carborane waste streams to ensure compatibility with waste contractor guidelines.
Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, filter cakes, contaminated silica gel, paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation: Do not mix with oxidizing solids or reactive metals.
-
Labeling:
-
Closure: Screw cap tightly. Wipe the exterior with a damp cloth (dispose of cloth in the same container).
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors from recrystallization.
-
Solvent Compatibility: Determine if your carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, THF).
-
Collection:
-
Pour into the appropriate carboy (Halogenated or Non-Halogenated).
-
Crucial Step: If the concentration of carborane is high (>5%), it is preferable to use a separate, smaller container (e.g., 4L bottle) rather than bulking it into a 200L drum. This prevents the contamination of a large volume of solvent with boron, which can increase disposal costs significantly.
-
-
Labeling:
-
List the solvent percentages (e.g., "95% Methanol").
-
List the solute: "5% 1,2-bis-(hydroxymethyl)-o-carborane."
-
Tag: "Organic Liquid - Boron Contaminated."
-
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Methanol or Acetone is recommended).
-
Rinsate Disposal: Pour all rinsate into the Liquid Waste stream (Protocol B).
-
Defacing: Deface the original label. Mark "Empty - Triple Rinsed."
-
Disposal: Dispose of the glass bottle in the standard lab glass waste or recycle stream, depending on local facility rules for triple-rinsed containers.
Part 5: Self-Validating Compliance System
To ensure this protocol is being followed, implement the following checks:
-
Mass Balance Log: Record the mass of carborane purchased vs. the mass consumed in reactions. The discrepancy should be accounted for in the waste logs.
-
Visual Inspection: Carborane waste is typically white/colorless. If the "Boron Waste" container is dark or smoking, an incompatible reaction has occurred (likely with strong oxidizers).
-
Contractor Audit: Once per year, ask your hazardous waste vendor specifically: "Are we meeting your acceptance criteria for boron-containing organic waste?"
Part 6: Regulatory & Compliance Context[7]
-
USA (EPA/RCRA): While 1,2-bis-(hydroxymethyl)-o-carborane is not a "Listed" waste (P or U list), it must be characterized by the generator. Due to the boron content, it is often treated as a "characteristic" waste if it exhibits toxicity or if state-specific regulations limit boron landfilling.
-
EU (REACH): Boron compounds are under increasing scrutiny as Substances of Very High Concern (SVHC) due to potential reproductive toxicity (though this specific carborane is often less toxic than boric acid). Incineration is the mandated disposal route in most EU member states to prevent leaching.
References
-
Katchem. (2024). Safety Data Sheet: 1,2-Bis(hydroxymethyl)-o-carborane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Incineration guidance. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Boron compounds. Retrieved from [Link]
Sources
- 1. 1,2-Bis(hydroxymethyl)-o-carborane | JSC Aviabor [jsc-aviabor.com]
- 2. 1,2-Bis(hydroxymethyl)-o-carborane | o-Carborane and C-substituted o-carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 3. fishersci.com [fishersci.com]
- 4. 1,2-bis-(Hydroxymethyl)-o-carborane | 19610-37-8 [chemnet.com]
- 5. 1,2-bis-(Hydroxymethyl)-o-carborane | 19610-37-8 [m.chemicalbook.com]
- 6. 1,2-Bis(hydroxymethyl)-O-carborane | CymitQuimica [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
